Product packaging for 3-Amino-2-methoxy-6-picoline(Cat. No.:CAS No. 186413-79-6)

3-Amino-2-methoxy-6-picoline

Cat. No.: B065721
CAS No.: 186413-79-6
M. Wt: 138.17 g/mol
InChI Key: PCFDAJOZHXUBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-2-methoxy-6-picoline is a high-purity, multifunctional heterocyclic compound that serves as a critical synthetic intermediate in advanced research and development. Its structure incorporates both an amino group and a methoxy group on a picoline (methylpyridine) backbone, creating a versatile scaffold for constructing complex molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates, where it acts as a key precursor for ligands targeting various enzymes and receptors. Its application extends to materials science, where it is utilized in the development of organic semiconductors, coordination polymers, and metal-organic frameworks (MOFs) due to its ability to act as a chelating agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B065721 3-Amino-2-methoxy-6-picoline CAS No. 186413-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDAJOZHXUBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442326
Record name 3-Amino-2-methoxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186413-79-6
Record name 3-Amino-2-methoxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 186413-79-6

This technical guide provides a comprehensive overview of 3-Amino-2-methoxy-6-picoline, also known as 2-methoxy-6-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, safety information, a plausible synthetic route, and its application in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂O.[1] Its structural characteristics, including an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position, make it a versatile intermediate for further chemical modifications. The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 186413-79-6[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol
Appearance Dark brown liquid
Boiling Point 246.69 °C at 760 mmHg[2]
Density 1.103 g/cm³[2]
Flash Point 102.99 °C[2]
Synonyms 2-methoxy-6-methylpyridin-3-amine, 2-Methoxy-6-methyl-3-pyridinamine[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is irritating to the respiratory system and skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Fire-fighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

Synthesis and Experimental Protocols

Below is a proposed synthetic pathway based on established chemical transformations for analogous compounds.

Plausible Synthetic Pathway

A potential synthesis route for this compound can be envisioned starting from 2-chloro-6-methylpyridine. The key steps would involve nitration, methoxylation, and reduction.

Synthesis_Pathway A 2-Chloro-6-methylpyridine B 2-Chloro-6-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Methoxy-6-methyl-3-nitropyridine B->C NaOCH₃, CH₃OH D This compound C->D Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol for Reduction of a Nitro-Precursor (Hypothetical)

This protocol is based on the general procedure for the reduction of a nitro-substituted pyridine to its corresponding amine, a key final step in the proposed synthesis.

Materials:

  • 2-Methoxy-6-methyl-3-nitropyridine (precursor)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 2-Methoxy-6-methyl-3-nitropyridine, in methanol.

  • To this solution, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

One notable application is its use as a reagent in the synthesis of aminopyridinecarboxylic acid and its derivatives, which are precursors for streptonigrin analogs.[3] Streptonigrin is a natural product with potent anticancer activity, and the development of its analogs is an active area of research aimed at improving its therapeutic index.

Workflow for Application in Medicinal Chemistry

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Medicinal_Chemistry_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation A This compound C Chemical Transformation (e.g., Amide Coupling, Cross-Coupling) A->C B Coupling Reaction Partner B->C D Library of Analogs C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Clinical Candidate G->H Preclinical Development

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with applications in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, while not extensively documented for this specific isomer, can be achieved through established pyridine functionalization methodologies. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

3-Amino-2-methoxy-6-picoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for determining the solubility and stability of 3-Amino-2-methoxy-6-picoline. Due to the limited publicly available quantitative data for this specific compound, this document focuses on providing robust experimental protocols and workflows to enable researchers to generate this critical information in a reliable and reproducible manner.

Core Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. These computed properties are sourced from publicly available databases and provide a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[1]
Molecular Weight 138.17 g/mol PubChem[1]
CAS Number 186413-79-6PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. However, general qualitative descriptions for a structurally similar compound, 3-Amino-6-methoxy-2-methylpyridine, suggest it is slightly soluble in water and soluble in common organic solvents like ethanol and acetone. Given the structural similarities, a comparable solubility profile for this compound can be anticipated, though empirical determination is essential.

To address this gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided in the "Experimental Protocols" section of this guide.

Stability Profile

The chemical stability of this compound under various environmental conditions is a critical parameter for its handling, storage, and application in drug development. While specific degradation kinetics are not available, general stability considerations for similar pyridine derivatives suggest potential sensitivity to heat, light, and extreme pH conditions. A safety data sheet for a related compound indicates that it is chemically stable under standard ambient conditions (room temperature) but advises against strong heating.

Forced degradation studies are crucial for identifying potential degradation products and pathways. The "Experimental Protocols" section outlines a comprehensive approach to stability testing in accordance with ICH guidelines.

Experimental Protocols

To empower researchers to generate robust and reliable data, the following sections detail standardized protocols for solubility and stability assessment.

Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent for UV-based methods)

    • Automated liquid handler (recommended)

    • Plate shaker

    • Nephelometer or UV-Vis spectrophotometer with plate reader capability

  • Procedure:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

    • Addition of Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate. Rapidly add PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

    • Quantification:

      • Nephelometry: Measure the light scattering of the solutions. An increase in turbidity indicates precipitation and insolubility.

      • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the solid compound and is crucial for pre-formulation and later-stage development.

  • Materials:

    • Solid this compound

    • Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., ethanol, methanol, acetonitrile)

    • Vials with screw caps

    • Thermostatted shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Procedure:

    • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

    • Equilibration: Tightly cap the vials and place them in a thermostatted shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.

    • Sample Collection: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method with a standard curve.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under various stress conditions, as mandated by ICH guidelines.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room or elevated temperatures.

    • Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 70-80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

  • General Procedure:

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions and solid material to the stress conditions outlined above for various time points.

    • At each time point, withdraw a sample and, if necessary, neutralize any acidic or basic conditions.

    • Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact compound from all potential degradation products.

    • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Methods stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil plate_prep Transfer to Assay Plate serial_dil->plate_prep add_buffer Add Aqueous Buffer (e.g., PBS) plate_prep->add_buffer incubate Incubate & Shake (1-2h) add_buffer->incubate quantify Quantify Dissolved Compound incubate->quantify nephelometry Nephelometry (Turbidity) quantify->nephelometry uv_vis UV-Vis (Supernatant Absorbance) quantify->uv_vis

Caption: Workflow for the Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sample Analysis add_solid Add Excess Solid to Solvent equilibrate Equilibrate (24-72h at const. temp) add_solid->equilibrate separate Separate Solid & Liquid (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter quantify Quantify by HPLC filter->quantify

Caption: Workflow for the Thermodynamic Solubility Assay.

Forced_Degradation_Workflow cluster_stress Stress Conditions prep Prepare Solutions & Solid Sample acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Degradants (LC-MS/MS, NMR) analysis->characterize

References

Spectroscopic Analysis of 3-Amino-2-methoxy-6-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 3-Amino-2-methoxy-6-picoline are summarized in the table below. This information is primarily derived from computational predictions and supplier data.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[1]
Molecular Weight 138.17 g/mol PubChem[1]
CAS Number 186413-79-6ChemicalBook[2]
Appearance Brown liquidCymitQuimica[3]
Boiling Point 246.7 °C at 760 mmHg (Predicted)N/A
Density 1.103 g/cm³ (Predicted)N/A

Spectroscopic Data (Reference Compound)

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, ¹H NMR data has been reported for its positional isomer, 6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9). This information is presented for reference.

¹H NMR Data of 6-Methoxy-2-methylpyridin-3-amine
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proposed)
6.9d1HPyridine-H
6.4d1HPyridine-H
3.8s3HMethoxy (-OCH₃)
2.33s3HMethyl (-CH₃)

Solvent: CDCl₃

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for aminopyridine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals by identifying spin-spin couplings and through-bond correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Peak Integration & Assignment Processing->Analysis

Fig. 1: General workflow for NMR analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet: For solid samples, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • The sample is placed in the spectrometer, and the sample spectrum is recorded.

  • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Sample Prep_Method Thin Film / KBr Pellet / ATR Sample->Prep_Method Spectrometer FTIR Spectrometer Prep_Method->Spectrometer Background Background Scan Spectrometer->Background Sample_Scan Sample Scan Spectrometer->Sample_Scan Spectrum IR Spectrum Sample_Scan->Spectrum Background Subtraction Analysis Peak Identification Spectrum->Analysis

Fig. 2: General workflow for IR analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range). The solution is then directly infused into the mass spectrometer.

  • EI: For volatile samples, the sample can be introduced via a gas chromatography (GC-MS) system or a direct insertion probe.

Data Acquisition:

  • The sample is introduced into the ionization source, where molecules are converted into gas-phase ions.

  • The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.

MS_Workflow Sample Sample Solution Ionization Ionization Source (ESI/EI) Sample->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Data Analysis (MW, Fragmentation) Spectrum->Analysis

Fig. 3: General workflow for MS analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data for this compound remains elusive in the public domain, the provided protocols for NMR, IR, and MS, along with the reference data for a closely related isomer, offer a solid starting point for researchers. It is recommended that any future work on this compound includes a thorough spectroscopic characterization to contribute to the public body of scientific knowledge.

References

3-Amino-2-methoxy-6-picoline as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-methoxy-6-picoline as a Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its IUPAC name 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in synthetic and medicinal chemistry.[1] Its unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine core imparts specific reactivity and structural properties. This makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in modern cross-coupling reactions.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
IUPAC Name 2-methoxy-6-methylpyridin-3-amine[1]
Synonyms 3-Amino-2-methoxy-6-methylpyridine[1]
CAS Number 186413-79-6[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Physical State Liquid[4]
Color Dark brown[4]
Boiling Point 246.7 °C at 760 mmHg[4]
Density 1.103 g/cm³[4]
Flash Point 103.0 °C[4]
Vapor Pressure 0.027 mmHg at 25°C[4]
Purity ≥97%[5]

Synthesis Pathway

While specific synthesis procedures for this compound are not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed based on established pyridine chemistry. This process would typically involve the sequential introduction of the required functional groups onto a picoline scaffold.

G A 2-Chloro-6-methylpyridine B 2-Chloro-6-methyl-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2-Methoxy-6-methyl-3-nitropyridine B->C Methoxylation (NaOMe, MeOH) D This compound C->D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Key Applications

This compound is primarily utilized as a nucleophilic component or a precursor to other functional groups in cross-coupling reactions. Its amino group is a key handle for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in drug discovery.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] The primary amino group of this compound can be coupled with various aryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex aryl amines.[6][7]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)-NHR']L₂⁺ Pd_complex->Amine_adduct + R'-NH₂ out2 Pd_complex->out2 X⁻ Amide_complex [Ar-Pd(II)-NR']L₂ Amine_adduct->Amide_complex - Base-H⁺ Amide_complex->Pd0 Reductive Elimination out1 Amide_complex->out1 Product (Ar-NHR')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from a similar reaction involving a substituted aminopyridine.[8]

  • Reaction Setup: To a sealed tube, add the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 mol%), a suitable phosphine ligand like Xantphos (0.1 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).[8]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[8]

  • Heating: Tightly cap the tube and heat the reaction mixture to 100-110 °C with stirring.[8]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired N-aryl product.[8]

Suzuki-Miyaura Coupling

While the amino group itself is not directly used in Suzuki coupling, it can be readily converted to a halide or triflate. This functionalized pyridine can then participate in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form C-C bonds.[9] This reaction is exceptionally powerful for constructing biaryl structures, which are prevalent in pharmaceuticals.[10][11]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex [R¹-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetalation_complex [R¹-Pd(II)-R²]L₂ Pd_complex->Transmetalation_complex Transmetalation (+ R²-B(OH)₂, Base) Transmetalation_complex->Pd0 Reductive Elimination out out Transmetalation_complex->out Product (R¹-R²)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: In a reaction flask, combine the functionalized picoline halide/triflate (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., PCy₃), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).[9][12]

  • Solvent and Degassing: Add a solvent system, often a mixture like toluene/water or dioxane/water.[9] Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heating: Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction's progress. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Applications in Research and Development

The structural motif of this compound is found in molecules developed for various high-value applications.

  • Pharmaceutical Development: This building block is a key intermediate in synthesizing compounds for treating neurological disorders.[2][3] Notably, it has been used to create a new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives with high binding potency and selectivity for α-synuclein aggregates, which are a hallmark of Parkinson's disease.[8] These derivatives are being investigated as potential PET imaging agents.[8]

  • Agrochemicals: The pyridine core is a common feature in modern agrochemicals. This compound serves as a precursor for novel pesticides and herbicides, contributing to the development of agents that may improve crop yields and pest resistance.[2][3]

  • Material Science: Its ability to act as a ligand in coordination chemistry opens possibilities for its use in catalysis and the development of new materials, such as specialized polymers and coatings where its unique properties could enhance performance and durability.[2][3]

Safety and Handling

According to available safety data sheets, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[4]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14]

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-Amino-2-methoxy-6-picoline (also known as 2-methoxy-6-methylpyridin-3-amine). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural isomers and related substituted pyridines to provide a robust predictive framework for its behavior. This document covers its synthesis, spectroscopic characterization, reactivity in key organic transformations, and potential applications in drug discovery, supported by detailed experimental protocols and theoretical electronic considerations.

Introduction

This compound is a substituted pyridine derivative featuring three key functional groups: an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group (picoline) at the 6-position. The interplay of these substituents on the pyridine ring results in a unique electronic landscape that dictates its reactivity and potential as a building block in medicinal chemistry. The electron-donating nature of the amino and methoxy groups activates the pyridine ring, making it a versatile intermediate for the synthesis of complex heterocyclic systems. This guide aims to provide researchers with a detailed understanding of its properties to facilitate its use in synthetic and drug discovery programs.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, the following table summarizes its known properties and predicted spectroscopic characteristics based on its close isomer, 6-Methoxy-2-methylpyridin-3-amine, and general principles of spectroscopy.

PropertyValue / Predicted Value
IUPAC Name 2-methoxy-6-methylpyridin-3-amine
Synonyms This compound, 3-Amino-2-methoxy-6-methylpyridine
CAS Number 186413-79-6
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Predicted to be a liquid or low-melting solid, possibly brown in color.
Boiling Point 246.7 °C at 760 mmHg
Density 1.103 g/cm³
¹H NMR (CDCl₃, 400 MHz) Predicted based on 6-Methoxy-2-methylpyridin-3-amine: δ ~6.9 (d, 1H, H-4), ~6.4 (d, 1H, H-5), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃). The amino protons would likely appear as a broad singlet.[1]
¹³C NMR (Predicted) Aromatic carbons would appear in the δ 100-160 ppm range. The methoxy carbon would be around δ 55-60 ppm, and the methyl carbon around δ 20-25 ppm. The carbon bearing the amino group (C3) would be shifted upfield due to the amino group's electron-donating effect.
IR (Predicted) N-H stretching (amino group) around 3300-3500 cm⁻¹ (likely two bands for primary amine). C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹. C=C and C=N stretching (pyridine ring) in the 1400-1600 cm⁻¹ region. C-O stretching (methoxy group) around 1000-1300 cm⁻¹.
Mass Spec (EI, Predicted) Molecular ion peak (M⁺) at m/z = 138. Likely fragmentation includes loss of a methyl radical (M-15), a methoxy radical (M-31), and fragmentation of the pyridine ring.

Electronic Properties and Reactivity

The electronic character of this compound is dominated by the electron-donating effects of the amino and methoxy groups. Both groups increase the electron density of the pyridine ring, particularly at the positions ortho and para to them. This has significant implications for its reactivity.

  • Basicity: The lone pair of electrons on the pyridine nitrogen is available for protonation, making the compound basic. The electron-donating substituents (amino, methoxy, and methyl) increase the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine.

  • Nucleophilicity: The amino group is a strong nucleophile and can participate in various reactions, such as acylation, alkylation, and condensation.

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the powerful electron-donating amino and methoxy groups activates the ring towards EAS. The directing effects of the substituents would favor substitution at the C4 and C5 positions.

  • Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are generally more susceptible to SNAr than benzene, especially at the 2- and 4-positions. For this compound, nucleophilic attack would be less favorable due to the presence of electron-donating groups. However, if a good leaving group were present on the ring, SNAr could be possible under forcing conditions.

Synthesis and Experimental Protocols

Synthesis of 6-Methoxy-2-methylpyridin-3-amine (Analog Protocol)

This protocol describes the reduction of 6-Methoxy-2-methyl-3-nitropyridine.[1]

Workflow for the Synthesis of 6-Methoxy-2-methylpyridin-3-amine

G start 6-Methoxy-2-methyl- 3-nitropyridine reagents Fe powder, NH₄Cl H₂O/MeOH (1:1) start->reagents Add reaction Stir at 80°C for 16 hours reagents->reaction workup Filtration Evaporation Extraction with EtOAc Drying and Concentration reaction->workup After reaction product 6-Methoxy-2-methyl- pyridin-3-amine workup->product To yield

Caption: Synthesis of 6-Methoxy-2-methylpyridin-3-amine via reduction.

Experimental Details:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Methoxy-2-methyl-3-nitropyridine (1.0 eq) in a 1:1 mixture of water and methanol.

  • Addition of Reagents: To the solution, add ammonium chloride (3.5 eq) and iron powder (3.5 eq).

  • Reaction: Stir the mixture vigorously at 80°C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the iron powder. Wash the filter cake with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove methanol. Dilute the residue with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Key Reactions and Reactivity

This compound is a versatile building block for a variety of organic transformations, particularly metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A halogenated derivative of this compound could be coupled with a boronic acid or ester.

Generalized Suzuki-Miyaura Coupling Workflow

G start Halogenated This compound reagents Aryl/Vinyl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents React with reaction Heat in Solvent (e.g., Toluene/H₂O) reagents->reaction product Coupled Product reaction->product To form

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol (Adapted for Aminopyridines):

  • Reaction Setup: To an oven-dried flask, add the halogenated aminopicoline derivative (1.0 eq), the boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water). Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract with an organic solvent, dry, and purify by column chromatography.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A halogenated derivative of the picoline can be coupled with a primary or secondary amine.

Generalized Buchwald-Hartwig Amination Workflow

G start Halogenated This compound reagents Primary/Secondary Amine Pd Precatalyst Phosphine Ligand Base (e.g., NaOtBu) start->reagents React with reaction Heat in Anhydrous Solvent (e.g., Toluene) reagents->reaction product N-Arylated Product reaction->product To form

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Representative Protocol (Adapted for Halopyridines):

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated aminopicoline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a Schlenk tube.

  • Addition of Reactants: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq).

  • Reaction: Seal the tube and heat in an oil bath at the desired temperature (typically 80-110°C) with stirring.

  • Work-up and Purification: After completion, cool the reaction, quench with water, extract with an organic solvent, dry, and purify by column chromatography.

Potential Applications in Drug Development

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine or pyrimidine core. The amino group of this compound can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The methoxy and methyl groups provide handles for further derivatization to improve potency and selectivity. Substituted aminopyrimidines have shown potent activity as PI3K inhibitors.[2]

  • GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in ligands for G-protein coupled receptors (GPCRs).

  • Other Therapeutic Areas: Derivatives of aminopyridines have been investigated for a wide range of therapeutic applications, including as androgen receptor antagonists for stimulating hair growth and as agents for gallstone dissolution.[3]

Hypothetical Signaling Pathway Interaction

G drug This compound Derivative kinase Target Kinase (e.g., PI3K) drug->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its electronic properties, characterized by an electron-rich pyridine ring, make it amenable to a variety of transformations, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions. While direct experimental data for this specific molecule is limited, this guide provides a strong predictive framework based on closely related analogs and established synthetic methodologies. The potential for its derivatives to interact with key biological targets, such as kinases, underscores its importance for future drug discovery efforts. This guide serves as a foundational resource for researchers looking to exploit the synthetic potential of this promising heterocyclic compound.

References

The Versatile Scaffold: 3-Amino-2-methoxy-6-picoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. The 3-Amino-2-methoxy-6-picoline moiety has emerged as a privileged substructure in medicinal chemistry, offering a unique combination of electronic properties and ثلاثية الأبعاد geometry that makes it an attractive starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the potential applications of this compound, detailing its role in the development of kinase inhibitors and other targeted therapies. We will explore its synthesis, functionalization, and the pharmacological profiles of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

This compound, also known as 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[1] Its structure features an electron-donating methoxy group ortho to the pyridine nitrogen and an amino group at the 3-position, which is a key handle for synthetic elaboration. The methyl group at the 6-position provides an additional point for potential metabolic blocking or for influencing the overall conformation of derivative molecules.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OPubChem[1]
Molecular Weight138.17 g/mol PubChem[1]
XLogP30.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
CAS Number186413-79-6ChemicalBook[2]

Synthesis of the this compound Scaffold

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyridine ring. For instance, a related compound, 2,3-diamino-6-methoxypyridine, can be synthesized from 2,6-dichloropyridine. This process involves nitration, followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide and reduction of the nitro group provides the diamino-methoxypyridine.[3] While not a direct synthesis of the title compound, this illustrates a general approach to constructing such substituted pyridines.

A general workflow for the synthesis of substituted aminopyridines is depicted below:

synthesis_workflow start Pyridine Precursor step1 Halogenation/ Nitration start->step1 intermediate1 Functionalized Pyridine step1->intermediate1 step2 Nucleophilic Substitution (e.g., methoxylation) intermediate1->step2 intermediate2 Methoxy-substituted Pyridine step2->intermediate2 step3 Introduction of Amino Group (e.g., reduction of nitro group) intermediate2->step3 product This compound Derivative step3->product

Caption: General synthetic workflow for substituted aminopyridines.

Applications in Medicinal Chemistry

The 3-aminopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential uses in treating neurological disorders and cancer.[4] The specific substitution pattern of this compound makes it particularly interesting for targeting specific protein families.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3-aminopyridine moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors. While direct data for this compound is limited, studies on closely related 3-aminopyridine scaffolds provide valuable insights. For example, aminopyridines substituted with benzoxazole have been explored as c-Met kinase inhibitors.[5] The general structure of such inhibitors often involves the aminopyridine core making hydrogen bonds with the kinase hinge region, while substituents explore other pockets of the ATP-binding site.

A study on a 3-methoxy-2-aminopyridine derivative as a potent inhibitor of the oncogenic kinase BRAF highlights the potential of this scaffold.[6] However, this study also identified potential liabilities, including mutagenicity and time-dependent drug-drug interactions, which were attributed to the metabolic oxidation of the electron-rich aminopyridine ring.[6] This underscores the importance of careful structural modification to mitigate such risks. Strategies to address these issues include reducing the electron density of the ring or blocking potential sites of metabolic activation.[6]

kinase_inhibition_pathway cluster_0 Kinase Activity drug This compound Derivative kinase Target Kinase (e.g., BRAF, c-Met) drug->kinase phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation inhibition Inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation) phospho_substrate->downstream

Caption: Mechanism of action for a kinase inhibitor.

Other Potential Applications

The versatility of the 3-aminopyridine scaffold suggests that derivatives of this compound could also be explored as modulators of other target classes, such as G-protein coupled receptors (GPCRs) and ion channels. For instance, 2,3,6-trisubstituted pyridine-containing molecules have been identified as M4 positive allosteric modulators (PAMs), showing potential for the treatment of psychosis.[7] The amino group of this compound provides a convenient point for diversification to explore such applications.

Key Experimental Protocols

The functionalization of the this compound core often relies on modern cross-coupling reactions to introduce diversity and build more complex molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a halogenated derivative of this compound, this reaction can be used to introduce a variety of aryl or heteroaryl substituents.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add the halogenated picoline, arylboronic acid, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which can be used to further functionalize the amino group of this compound or to couple it with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)

  • Ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos, 1.5-4.5 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the this compound.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

coupling_reactions_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound (or halogenated derivative) suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Aryl Halide, Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product Aryl-substituted Picoline suzuki_reagents->suzuki_product further_functionalization Biologically Active Compound suzuki_product->further_functionalization Further Functionalization buchwald_product N-Aryl Picoline buchwald_reagents->buchwald_product buchwald_product->further_functionalization

Caption: Synthetic diversification via cross-coupling reactions.

Quantitative Data Summary

Compound ClassTargetIC₅₀ / ActivityReference
Aminopyridines with benzoxazolec-Met KinaseLead compounds with nanomolar activity--INVALID-LINK--[5]
3-Methoxy-2-aminopyridine derivativeBRAF KinasePotent inhibition (specific values not disclosed)--INVALID-LINK--[6]
2,3,6-Trisubstituted PyridinesM4 Receptor (PAM)EC₅₀ values in the nanomolar range--INVALID-LINK--[7]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its inherent chemical properties and multiple points for synthetic modification make it an attractive starting point for generating libraries of diverse compounds. The primary application explored to date for closely related analogs is in the field of kinase inhibition, where the aminopyridine core can effectively interact with the hinge region of the ATP-binding site. However, the potential for this scaffold to be utilized in the development of modulators for other target classes, such as GPCRs, should not be overlooked.

Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes the synthesis and biological evaluation of a wide range of derivatives, with a particular emphasis on addressing potential metabolic liabilities early in the drug discovery process. The generation of comprehensive structure-activity relationship (SAR) data will be crucial for guiding the optimization of lead compounds and ultimately unlocking the full therapeutic potential of this valuable scaffold.

References

An In-depth Technical Guide to 3-Amino-2-methoxy-6-picoline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-methoxy-6-picoline (CAS No. 186413-79-6), a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document covers the compound's known history, detailed synthesis protocols with quantitative data, and its primary application as a key building block in the synthesis of complex bioactive molecules, notably streptonigrin analogs. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound, systematically named 2-methoxy-6-methylpyridin-3-amine, is a heterocyclic amine that has emerged as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring an amino group ortho to a methoxy group on a picoline scaffold, provides a versatile platform for constructing more complex molecular architectures. This guide will delve into the technical details surrounding this compound, from its origins to its practical applications.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 186413-79-6
Appearance Brown oil/liquid
Boiling Point 246.7 ± 35.0 °C (Predicted)
Density 1.103 ± 0.06 g/cm³ (Predicted)
pKa 5.05 ± 0.10 (Predicted)

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the amination of a corresponding boronic acid derivative. This approach offers a reliable route to the desired product.

Synthesis via Amination of (2-methoxy-6-methylpyridin-3-yl)boronic acid

A general and efficient method for the amination of aryl boronic acids has been reported, which can be applied to the synthesis of this compound[2].

Experimental Protocol:

General Procedure B (0.4 mmol scale): [2]

  • To a reaction vial is added (2-methoxy-6-methylpyridin-3-yl)boronic acid (1.0 equivalent, 0.4 mmol, 66.8 mg).

  • The aminating reagent, O-(diphenylphosphinyl)hydroxylamine (DPPH), is added.

  • A suitable solvent (e.g., MeCN or DMF, 2 mL) is added via syringe.

  • The reaction vial is placed on a stir plate and stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is transferred to a 125 mL separatory funnel, rinsing the original vessel with Dichloromethane (DCM, 3 x 10 mL).

  • The organic layer is washed with deionized water (20 mL).

  • The aqueous layer is back-extracted with DCM (3 x 20 mL). If an emulsion forms, brine (20 mL) is added.

  • The combined organic layers are collected, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by column chromatography.

Quantitative Data:

The synthesis of this compound from (2-methoxy-6-methylpyridin-3-yl)boronic acid using this method was reported to yield the product as a brown oil[2].

Table 2: Synthesis of this compound - Quantitative Data

Starting MaterialReagentScale (mmol)Yield (%)Physical State
(2-methoxy-6-methylpyridin-3-yl)boronic acidO-(diphenylphosphinyl)hydroxylamine0.464Brown Oil

Diagram of Synthetic Pathway:

Synthesis_Pathway start (2-methoxy-6-methylpyridin-3-yl)boronic acid product This compound start->product Amination reagent O-(diphenylphosphinyl)hydroxylamine reagent->product

Caption: Synthetic route to this compound.

Applications in Drug Discovery

The primary documented application of this compound is as a crucial intermediate in the synthesis of analogs of the natural product streptonigrin[1]. Streptonigrin is known for its potent antitumor properties, which are associated with its ability to induce DNA damage. However, its clinical use has been hampered by significant toxicity. The synthesis of analogs allows for the modification of the core structure to potentially enhance efficacy and reduce side effects.

Role in the Synthesis of Streptonigrin Analogs

This compound serves as the "C-ring" precursor in the total synthesis of streptonigrin-like molecules. The amino and methoxy functionalities, along with the methyl group on the pyridine ring, are key features that can be elaborated to construct the full tetracyclic framework of the target compounds.

Experimental Workflow Diagram:

Drug_Discovery_Workflow cluster_0 Synthesis of Bioactive Molecules cluster_1 Biological Evaluation Start This compound Step1 Coupling with AB-ring precursor Start->Step1 Step2 Cyclization and further functionalization Step1->Step2 Product Streptonigrin Analog Library Step2->Product Screening In vitro biological screening (e.g., cytotoxicity assays) Product->Screening Test Analogs Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for the use of this compound in drug discovery.

Potential in Other Therapeutic Areas

A patent has disclosed the use of this compound in the synthesis of azetidine derivatives that act as lysophosphatidic acid receptor 1 (LPA1) antagonists. These compounds are being investigated for the treatment of fibrotic diseases[3]. This suggests a broader utility for this picoline derivative beyond the realm of anticancer agents.

Signaling Pathways

Direct involvement of this compound itself in cellular signaling pathways has not been reported. Its significance lies in its role as a structural component of larger molecules that are designed to interact with specific biological targets. For instance, the streptonigrin analogs synthesized from this precursor are intended to interact with DNA and associated enzymes, ultimately leading to cell death in cancer cells. The LPA1 antagonists derived from it would modulate signaling pathways regulated by the LPA1 receptor, which are implicated in fibrosis.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While its own history is not extensively documented, its utility in the synthesis of complex and biologically active molecules is clear. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into novel therapeutics. As the quest for new drugs continues, the demand for such well-functionalized heterocyclic intermediates is likely to grow, ensuring the continued relevance of this compound in the field of drug discovery.

References

An In-depth Technical Guide on 3-Amino-2-methoxy-6-picoline Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, 3-Amino-2-methoxy-6-picoline and its derivatives are emerging as a promising class of molecules with significant potential in drug discovery. The strategic placement of the amino, methoxy, and methyl groups on the pyridine ring provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and analogues, with a focus on their potential as kinase inhibitors for cancer therapy.

Core Scaffold and Physicochemical Properties

The foundational molecule, this compound, possesses the following key characteristics[1]:

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
IUPAC Name 2-methoxy-6-methylpyridin-3-amine
CAS Number 186413-79-6
XLogP3 0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

These properties make it an attractive starting point for the development of orally bioavailable drugs. The presence of a primary amino group at the 3-position offers a convenient handle for a variety of chemical modifications to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through several established synthetic routes. The reactivity of the pyridine ring and the amino group allows for the introduction of a wide range of substituents.

General Synthetic Strategies

One-pot multicomponent reactions provide an efficient method for the synthesis of highly substituted pyridine derivatives. A base-catalyzed three-component reaction of ynals, isocyanates, and amines with alcohols can yield 2,3,6-substituted pyridines with high regioselectivity. This metal-free approach is environmentally benign and cost-effective[2].

For the targeted derivatization of the 3-amino group, standard N-arylation and N-acylation reactions are commonly employed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for introducing aryl or heteroaryl moieties at various positions of the pyridine ring, provided a suitable halo-substituted precursor is available.

Experimental Protocol: One-Pot Synthesis of a 2,3,6-Trisubstituted Pyridine Derivative

This protocol describes a general method for the synthesis of a polysubstituted pyridine, which can be adapted for the synthesis of analogues of this compound.

Materials:

  • Ynal (1.0 equiv)

  • Isocyanate (1.2 equiv)

  • Amine (1.0 equiv)

  • Alcohol (2.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the ynal and amine in THF, add the isocyanate and alcohol.

  • Add DIPEA to the mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: General Workflow for One-Pot Pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ynal Ynal Reaction One-Pot Three-Component Reaction Ynal->Reaction Isocyanate Isocyanate Isocyanate->Reaction Amine Amine Amine->Reaction Alcohol Alcohol Alcohol->Reaction Base Base (DIPEA) Base->Reaction Catalyst Solvent Solvent (THF) Solvent->Reaction Medium Product 2,3,6-Substituted Pyridine Reaction->Product

Caption: Workflow for the base-catalyzed one-pot synthesis of 2,3,6-substituted pyridines.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogues have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors in oncology.

Kinase Inhibition

The pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design, often interacting with the hinge region of the ATP-binding pocket. The 3-amino group can act as a key hydrogen bond donor, anchoring the molecule to the kinase.

PI3Kα Inhibition: A series of 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives, which share a substituted pyridine core, have been designed and evaluated as PI3Kα inhibitors. One of the most potent compounds, compound 35 , exhibited an IC₅₀ of 7.9 μM against the T47D human breast cancer cell line and induced cell cycle arrest and apoptosis[3]. This suggests that appropriately substituted picoline derivatives could also target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

VRK1/2 Inhibition: The aminopyridine scaffold has been utilized for the development of inhibitors against Vaccinia-Related Kinases 1 and 2 (VRK1/2). A potent inhibitor of VRK1, compound 26 , displayed an IC₅₀ value of approximately 150 nM[4]. This highlights the potential of aminopicoline derivatives to target less explored kinases.

Other Kinase Targets: Substituted pyridine derivatives have also been investigated as inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1)[5]. For instance, certain pyridine-based inhibitors of CDK2/cyclin A2 have shown IC₅₀ values in the sub-micromolar range[5].

Anticancer Activity

Several studies have demonstrated the anticancer potential of substituted pyridine derivatives. A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited potent cytotoxicity against prostate and cervical cancer cell lines, with IC₅₀ values ranging from 0.1 to 0.85 μM[6]. Molecular modeling studies suggested that these compounds bind to the active site of CDK2, potentially explaining their anticancer activity[6].

Another study on new 3-cyano-2-substituted pyridines revealed that a benzohydrazide derivative induced growth inhibition in the MCF-7 human breast cancer cell line with an IC₅₀ value of 2 μM[7].

Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically for this compound derivatives is not yet publicly available, general trends can be inferred from related series of pyridine-based inhibitors.

  • The 3-Amino Group: This group is often crucial for activity, typically forming a key hydrogen bond with the kinase hinge region. Modifications at this position, such as acylation or arylation, can significantly impact potency and selectivity.

  • Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring influence the overall shape, electronics, and physicochemical properties of the molecule. The 2-methoxy and 6-methyl groups of the core scaffold can be modified to explore interactions with different pockets within the kinase active site.

  • Aryl/Heteroaryl Substituents: The introduction of aryl or heteroaryl groups through N-arylation of the 3-amino group or at other positions of the picoline ring is a common strategy to enhance potency. The substitution pattern on these appended rings can be optimized to improve target engagement and pharmacokinetic properties.

DOT Diagram: Logical Relationship for SAR Exploration

G cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core This compound Core R1 Modification at 3-Amino Group (R1) Core->R1 R2 Modification at other ring positions (R2, R3, R4) Core->R2 Aryl Introduction of Aryl/Heteroaryl Groups R1->Aryl Potency Potency (e.g., IC50) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2->Aryl R2->Potency R2->Selectivity R2->PK Aryl->Potency Aryl->Selectivity Aryl->PK

Caption: Structure-Activity Relationship (SAR) exploration of this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound

  • Assay buffer

  • Kinase detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the target kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the kinase detection reagent to generate a luminescent signal proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

DOT Diagram: Workflow for In Vitro Kinase Inhibition Assay

G Start Start Prepare Prepare Compound Dilutions Start->Prepare Mix Mix Kinase, Substrate, and Compound Prepare->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The amenability of the core structure to chemical modification allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. While research on this specific scaffold is still in its early stages, the demonstrated activity of structurally related pyridine derivatives as kinase inhibitors provides a strong rationale for further investigation.

Future efforts should focus on the synthesis and biological evaluation of focused libraries of this compound derivatives against a panel of cancer-relevant kinases. Detailed SAR studies, supported by computational modeling, will be crucial for the rational design of next-generation inhibitors. Furthermore, elucidation of the mechanism of action and evaluation of in vivo efficacy in relevant preclinical models will be essential to translate the potential of this promising chemical series into clinical candidates.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Amino-2-methoxy-6-picoline (CAS No: 186413-79-6), a pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific toxicological data for this compound, this guide also includes information on related aminopyridine compounds to provide a broader understanding of potential hazards.

Chemical and Physical Properties

This compound, also known as 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
CAS Number 186413-79-6[2]
Appearance Solid[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. Aminopyridines generally exhibit solubility in organic solvents like methanol, ethanol, and DMF.[4]
pKa Data not available. The pKa of the parent 3-aminopyridine is 6.0.[5]

Hazard Identification and Classification

Potential Hazards:

  • Acute Toxicity: Aminopyridines are known to be acutely toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

It is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information before handling this compound.

Toxicological Data

Specific quantitative toxicological data for this compound is not available in the public domain. The following table summarizes available data for the general class of aminopyridines to provide an indication of potential toxicity.

CompoundTestRouteSpeciesValueReference
2-AminopyridineLD50OralQuail133 mg/kg[5]
4-AminopyridineLD50OralRat21 mg/kg

Note: This data is for related compounds and should be used for informational purposes only. The toxicological properties of this compound have not been fully investigated.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[6][7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.[6]

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a respirator with an appropriate cartridge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Keep away from heat, sparks, and open flames.

G cluster_storage Storage Protocol Store in Tightly Closed Container Store in Tightly Closed Container Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area Store in Tightly Closed Container->Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Away from Incompatible Materials Cool, Dry, Well-Ventilated Area->Away from Incompatible Materials

Storage Protocol for this compound.

Accidental Release and First Aid Measures

Accidental Release:

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[8] Collect the material in a sealed container for proper disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[8]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

G Accidental Exposure Accidental Exposure Inhalation Inhalation Accidental Exposure->Inhalation Skin Contact Skin Contact Accidental Exposure->Skin Contact Eye Contact Eye Contact Accidental Exposure->Eye Contact Ingestion Ingestion Accidental Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap and Water Wash with Soap and Water Skin Contact->Wash with Soap and Water Flush with Water Flush with Water Eye Contact->Flush with Water Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap and Water->Seek Medical Attention Flush with Water->Seek Medical Attention Rinse Mouth->Seek Medical Attention G Start Start Dissolve Starting Material Dissolve Starting Material Start->Dissolve Starting Material Add Reagents Add Reagents Dissolve Starting Material->Add Reagents Heat and Stir Heat and Stir Add Reagents->Heat and Stir Filter Filter Heat and Stir->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Extract with EtOAc Extract with EtOAc Evaporate Solvent->Extract with EtOAc Dry and Evaporate Dry and Evaporate Extract with EtOAc->Dry and Evaporate Product Product Dry and Evaporate->Product

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides and pseudohalides with 3-Amino-2-methoxy-6-picoline. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2]

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance of various functional groups.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an amine.[3][4] The choice of these components is critical for achieving high reaction efficiency and yield.[4]

Reaction Principle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[1][3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

A visual representation of this catalytic cycle is provided below.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)-Ar      |            X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amido_complex [L-Pd(II)-Ar(NHR')]+X- amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido L-Pd(II)-Ar    |       NR' deprotonation->pd_amido base_h Base-H+ deprotonation->base_h reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product arx Ar-X arx->oxidative_addition amine R'-NH₂ amine->amine_coordination

A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[5]

  • Anhydrous solvents and reagents are crucial for optimal results and reproducibility.[5]

  • The selection of the palladium source, ligand, and base is critical and may require optimization for different aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, RuPhos, BrettPhos) (1.2-2.4 equiv relative to palladium)[6][7][8]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, palladium precatalyst, phosphine ligand, and base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).[5]

  • Add the anhydrous solvent via syringe. If the aryl halide is a liquid, it can be added at this stage.

Reaction:

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[4]

  • Stir the reaction mixture vigorously for the specified time (typically ranging from 2 to 24 hours).[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent (e.g., three times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The following workflow diagram illustrates the general experimental procedure.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Amine, Pd Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C, 2-24 h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Extract monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

A generalized workflow for the Buchwald-Hartwig amination.

Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reactants and catalysts. Below are tables summarizing common reaction parameters and representative yields for the coupling of this compound with various aryl halides.

Table 1: Key Reaction Parameters

ParameterRecommended Reagents/ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(crotyl)Cl]₂Pre-catalysts are often preferred for their stability and ease of handling.[6][7][9]
Ligand XantPhos, RuPhos, BrettPhos, BINAPThe choice of ligand is crucial and depends on the substrates. Bulky, electron-rich phosphines are often effective.[6][7][8]
Base NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are commonly used. The choice can influence functional group tolerance.[3][8]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, non-protic solvents are generally required.[3]
Temperature 80 - 110 °CHigher temperatures are often necessary for less reactive aryl chlorides.
Reaction Time 2 - 24 hoursReaction times should be optimized by monitoring the reaction progress.

Table 2: Representative Data for the Amination with this compound

Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10012High
4-ChlorobenzonitrilePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (2.0)Dioxane11018Good
1-Bromo-4-methoxybenzenePd(OAc)₂ (1.5)BrettPhos (3)K₃PO₄ (2.0)t-BuOH9016High
2-BromopyridinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene10024Moderate
3-BromoquinolinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (2.0)Dioxane11020Good

Yields are categorized as: High (>80%), Good (60-80%), Moderate (40-60%). The data presented is representative and based on typical outcomes for similar Buchwald-Hartwig amination reactions. Actual yields may vary and require optimization.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds.[1][2][3][4] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a vast array of biologically active molecules.[3][4][5] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Amino-2-methoxy-6-picoline with various aryl and heteroaryl boronic acids.

The presence of a primary amine on the pyridine ring can present challenges due to potential coordination with the palladium catalyst, which may lead to catalyst inhibition.[1] However, with the appropriate selection of catalysts, ligands, bases, and reaction conditions, high yields of the desired coupled products can be achieved, often without the need for protecting the amine functionality.[1][6] These protocols are designed to serve as a starting point for optimization in your specific research context.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of Halogenated this compound

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions r1 This compound-X (X = Br, I, Cl) p1 Coupled Product r1->p1 + R-B(OH)2 r2 Arylboronic Acid (R-B(OH)2) c1 Pd Catalyst Base Solvent Heat

Caption: General Suzuki-Miyaura reaction scheme.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_intermediate1 R'-Pd(II)LnX oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R-B(OH)2 + Base) pd2_intermediate1->transmetalation pd2_intermediate2 R'-Pd(II)LnR transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions that have been reported for the Suzuki-Miyaura coupling of aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can serve as a valuable guide for selecting the initial conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃aq Na₂CO₃Toluene/Ethanol/WaterReflux886[6]
25-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/Water85-95-Moderate to Good[8]
36-Chloropyridin-3-amineArylboronic acidPd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄-80-110-High[9]
46-Chloropyridin-3-amineArylboronic acidPdCl₂(dppf) (2-5)dppfCs₂CO₃-Higher Temps--[9]
5Aryl BromideLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)-KF (3.0 equiv)Dioxane--74-91[10]
63-Bromoquinoline2,3-dichloro-4-pyridylboronic acidPd[P(tBu)₃]₂P(tBu)₃----Increased Yield[6]
76-bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃ (2.0 equiv)1,4-Dioxane/Water (4:1)---[1]
86-bromopyridin-3-amineArylboronic acidPd Catalyst-Cs₂CO₃ (2.0 equiv)DMF120-150 (Microwave)0.17-0.5-[1]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of a halogenated this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

Protocol 1: Conventional Heating

This protocol is a standard method that can be used as a starting point for the Suzuki coupling of halogenated this compound.[1]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[1]

  • Solvent (e.g., anhydrous 1,4-dioxane and degassed water, 4:1 mixture)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the halogenated this compound, the arylboronic acid, and the base.[9]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[1]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)[1]

  • Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)[1]

Procedure:

  • Reaction Setup: In a microwave vial, combine the halogenated this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Solvent Addition: Add the chosen solvent system to the vial.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[1]

Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and analyzing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 3-Amino-2-methoxy-6-picoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors based on a substituted aminopyridine scaffold, exemplified by the versatile starting material, 3-Amino-2-methoxy-6-picoline. The protocols detailed below are representative of methodologies employed in the discovery of potent and selective kinase inhibitors, with a particular focus on targeting Protein Kinase C (PKC) isotypes.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This compound represents a valuable starting material for the synthesis of a diverse library of kinase inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This document outlines an exemplary synthesis of a potent pan-PKC inhibitor, Sotrastaurin (AEB071), which is structurally related to derivatives that could be synthesized from this compound. Following the synthesis, detailed protocols for the biochemical and cell-based characterization of the synthesized compounds are provided.

Quantitative Data Summary

The inhibitory activity of the exemplary compound, Sotrastaurin, against various Protein Kinase C (PKC) isotypes is summarized in the table below. This data is critical for understanding the compound's selectivity profile.

Kinase TargetKᵢ (nM)
PKCθ0.22
PKCβ0.64
PKCα0.95
PKCη1.8
PKCδ2.1
PKCε3.2
PKCζInactive
Data sourced from in vitro cell-free kinase assays.[1]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor cPKC Conventional PKC (α, β, γ) DAG->cPKC activates nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->cPKC activates Downstream Downstream Substrates cPKC->Downstream nPKC->Downstream aPKC Atypical PKC (ζ, ι/λ) aPKC->Downstream Response Cellular Responses (Proliferation, Gene Expression, Inflammation) Downstream->Response Sotrastaurin Sotrastaurin (Exemplary Inhibitor) Sotrastaurin->cPKC Sotrastaurin->nPKC

Caption: Protein Kinase C (PKC) Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Starting Material: This compound (or related aminopyridine) Reaction Multi-step Organic Synthesis (e.g., Coupling Reactions) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biochemical Biochemical Assay: In Vitro Kinase Inhibition (e.g., SPA) Characterization->Biochemical CellBased Cell-Based Assay: Cell Viability/Proliferation (e.g., MTT Assay) Characterization->CellBased DataAnalysis Data Analysis: Determination of Kᵢ and IC₅₀ values Biochemical->DataAnalysis CellBased->DataAnalysis

Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Exemplary Synthesis of a Sotrastaurin-like PKC Inhibitor

This protocol describes a plausible synthetic route for a potent PKC inhibitor, structurally analogous to Sotrastaurin. The key steps involve the construction of a substituted pyrrolo[2,3-d]pyrimidine core followed by coupling with a substituted aminopyridine.

Materials and Reagents:

  • Substituted 2-amino-3-cyanopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (e.g., 2-fluoro-5-nitroaniline)

  • Iron powder

  • Ammonium chloride

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

  • A solution of a substituted 2-amino-3-cyanopyridine in DMF-DMA is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with a cold solvent like ethanol, and dried to yield the intermediate amidine.

  • The amidine is dissolved in acetic acid, and a substituted aniline (e.g., 2-fluoro-5-nitroaniline) is added. The mixture is heated to reflux for 8-12 hours.

  • After cooling, the reaction mixture is poured into ice water, and the pH is adjusted to neutral with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and dried.

  • The resulting nitro-substituted pyrrolo[2,3-d]pyrimidine is dissolved in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux for 2-4 hours to reduce the nitro group to an amine.

  • The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (e.g., ethyl acetate/hexanes) to afford the aminosubstituted pyrrolo[2,3-d]pyrimidine core.

Step 2: Coupling with the Side Chain

  • To a solution of the aminosubstituted pyrrolo[2,3-d]pyrimidine in DCM, an acyl chloride (e.g., chloroacetyl chloride) and a base like triethylamine are added at 0 °C. The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • The resulting intermediate is dissolved in anhydrous DMF, and sodium hydride is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.

  • A solution of this compound in DMF is added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The final product is purified by column chromatography to yield the Sotrastaurin-like inhibitor.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay (Scintillation Proximity Assay)

This protocol details a method to determine the in vitro potency (Kᵢ) of the synthesized inhibitor against various PKC isotypes.[1][2]

Materials and Reagents:

  • Recombinant human PKC isotypes (e.g., PKCα, PKCβ, PKCθ)

  • Biotinylated peptide substrate

  • [γ-³³P]ATP

  • Synthesized inhibitor (Sotrastaurin analog)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 0.1% Bovine Serum Albumin (BSA)

  • Cofactors: 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂

  • Lipid Vesicles: 30 mol% phosphatidylserine, 5 mol% diacylglycerol (DAG), and 65 mol% phosphatidylcholine (final lipid concentration of 0.5 μM)

  • Stop Solution: 100 mM EDTA, 200 μM ATP, 0.1% Triton X-100

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer).

  • Add 10 µL of a 2.5X PKC enzyme solution (containing the purified PKC isozyme in Assay Buffer with cofactors and lipid vesicles) to each well.

  • Initiate the kinase reaction by adding 10 µL of a 2.5X substrate/[γ-³³P]ATP mixture to each well. The final volume should be 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding 50 µL of Stop Solution containing streptavidin-coated SPA beads.

  • Incubate the plate at room temperature for at least 30 minutes to allow the beads to settle.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

Data Analysis:

  • Subtract the background counts (no enzyme control) from all wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation, if the ATP concentration and its Kₘ for the kinase are known.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized kinase inhibitor on a relevant cell line (e.g., a cancer cell line with activated PKC signaling).[3][4][5][6][7]

Materials and Reagents:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow the cells to attach.

  • Prepare serial dilutions of the synthesized inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, add 100 µL of the Solubilization solution to each well.

  • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

  • Subtract the absorbance of the no-cell control wells from all other wells.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control cells (100% viability).

  • Plot the percent viability versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in cell viability) from the dose-response curve.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. The synthetic protocol provided is an exemplary route and may require optimization.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 3-Amino-2-methoxy-6-picoline. This versatile pyridine derivative is a valuable building block in medicinal chemistry and materials science, offering multiple sites for functionalization. The following sections cover key cross-coupling methodologies, including Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Sonogashira Coupling, Heck Coupling, Stille Coupling, and Negishi Coupling.

The protocols and data presented are based on established literature for structurally similar compounds and serve as a comprehensive guide for the synthesis of novel derivatives of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-alkyl derivatives of this compound.[1][2] This reaction is of particular interest in drug discovery for the creation of complex amine-containing scaffolds. The electron-rich nature of the aminopicoline substrate can present challenges, such as catalyst inhibition, making the appropriate selection of ligand and base critical for achieving high yields.

Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3] For the coupling of primary and secondary amines with halo-aminopyridines, ligands such as RuPhos and BrettPhos have proven to be highly effective.[4] The choice of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) or sodium tert-butoxide is also crucial for the deprotonation of the amine and subsequent transmetalation.[4]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol is adapted from procedures for the amination of structurally similar 3-halo-2-aminopyridines.[4]

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., RuPhos)

  • Base (e.g., LiHMDS)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide).

  • Add the base (e.g., LiHMDS, 2.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 65-80 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

The following table presents representative yields for the Buchwald-Hartwig amination of various amines with 3-bromo-2-aminopyridine, a close structural analog of a halogenated precursor to this compound. These yields are indicative of what can be expected for similar couplings.

EntryAmine Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholineRuPhos Pd G3LiHMDSTHF6583
2CyclopentylamineBrettPhos Pd G3LiHMDSTHF6578
3BenzylamineBrettPhos Pd G3LiHMDSTHF6575
4AnilineRuPhos Pd G3LiHMDSDioxane9072

Data extrapolated from studies on 3-bromo-2-aminopyridine.[4]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine_Coordination [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Amine_Coordination->[Ar-Pd(II)(NHR'R'')L2]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(NHR'R'')L2]+X-->Deprotonation Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. For a substrate like a halogenated precursor to this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, and base is crucial to overcome potential challenges associated with the electron-rich nature of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-methoxy-6-picoline Derivative

This protocol is based on general procedures for the Suzuki-Miyaura coupling of bromopyridines.[7]

Materials:

  • 3-Bromo-2-methoxy-6-picoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water)

  • Standard glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 3-bromo-2-methoxy-6-picoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of the inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table shows representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with bromopyridine derivatives, which can be considered indicative for the coupling with 3-bromo-2-methoxy-6-picoline.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane8089
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
33-Fluorophenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9082
4Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃DMF9078

Data extrapolated from studies on similar bromopyridine substrates.[5][7]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9] For a halogenated precursor of this compound, this reaction provides a direct route to 3-alkynyl derivatives, which are valuable intermediates in organic synthesis.

Experimental Protocol: Sonogashira Coupling of a Halogenated 2-methoxy-6-picoline Derivative

This protocol is based on procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.[10]

Materials:

  • 3-Bromo-2-methoxy-6-picoline

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., DMF or THF)

  • Standard glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and the solvent.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add 3-bromo-2-methoxy-6-picoline (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Representative Yields for Sonogashira Coupling

The following table presents representative yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096
21-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10085
3EthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuIi-Pr₂NHTHF6091
43-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10092

Data extrapolated from studies on 2-amino-3-bromopyridines.[10]

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR CuX CuX RC≡CH RC≡CH CuX->RC≡CH CuC≡CR CuC≡CR CuC≡CR->Ar-Pd(II)(X)L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 RC≡CH->CuC≡CR Deprotonation Base Base Base->CuC≡CR

Sonogashira Coupling Catalytic Cycle

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11] This reaction is a powerful tool for the synthesis of substituted alkenes. For a halogenated precursor of this compound, the Heck reaction allows for the introduction of vinyl groups, which can serve as versatile synthetic handles for further derivatization.

Experimental Protocol: Heck Coupling of a Halogenated 2-methoxy-6-picoline Derivative

This protocol is based on general procedures for the Heck coupling of aryl bromides.[2]

Materials:

  • 3-Bromo-2-methoxy-6-picoline

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃ or a phosphine-free system)

  • Base (e.g., Et₃N or K₂CO₃)

  • Solvent (e.g., DMF or Acetonitrile)

  • Standard glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 3-bromo-2-methoxy-6-picoline (1.0 equiv.), the palladium catalyst (1-2 mol%), and the base (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene (1.5 equiv.).

  • Heat the reaction mixture to 100-130 °C for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Heck Coupling

The following table provides representative yields for the Heck coupling of bromopyridines with various alkenes.

EntryAlkeneCatalystBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF13085
2n-Butyl acrylatePd(OAc)₂Et₃NDMF13090
3Ethyl acrylatePd(OAc)₂K₂CO₃Acetonitrile10082
4AcrylonitrilePd(OAc)₂Et₃NDMF12078

Yields are generalized based on Heck couplings of other bromopyridines and may require optimization.[2]

Catalytic Cycle: Heck Coupling

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Alkene_Coordination Alkene Coordination Ar-Pd(II)(X)L2->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Substituted_Alkene Substituted_Alkene Beta_Hydride_Elimination->Substituted_Alkene HPd(II)(X)L2 HPd(II)(X)L2 Beta_Hydride_Elimination->HPd(II)(X)L2 Base_Regeneration Base Regeneration HPd(II)(X)L2->Base_Regeneration Base_Regeneration->Pd(0)L2

Heck Coupling Catalytic Cycle

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[12] This reaction is known for its tolerance of a wide variety of functional groups.[13] For a halogenated precursor of this compound, the Stille coupling can be used to introduce aryl, vinyl, and alkyl groups. A primary drawback of this method is the toxicity of the organotin reagents and byproducts.

Experimental Protocol: Stille Coupling of a Halogenated 2-methoxy-6-picoline Derivative

This protocol is based on general procedures for the Stille coupling of aryl bromides.[11]

Materials:

  • 3-Bromo-2-methoxy-6-picoline

  • Organostannane (e.g., Tributyl(vinyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Standard glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-methoxy-6-picoline (1.0 equiv.) and the organostannane (1.1 equiv.).

  • Add the anhydrous solvent and degas the solution.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Data Presentation: Representative Yields for Stille Coupling

The following table provides generalized yields for the Stille coupling of bromopyridines with various organostannanes.

EntryOrganostannaneCatalystSolventTemp (°C)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄Toluene100~85
2Tributyl(phenyl)tinPd(PPh₃)₄Toluene100~80
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂Dioxane100~88
4Tributyl(ethynyl)tinPd(PPh₃)₄DMF80~90

Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.

Catalytic Cycle: Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' R'-Sn(Bu)3 R'-Sn(Bu)3 R'-Sn(Bu)3->Transmetalation

Stille Coupling Catalytic Cycle

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[14] This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[14] For a halogenated precursor of this compound, this allows for the introduction of a diverse range of substituents.

Experimental Protocol: Negishi Coupling of a Halogenated 2-methoxy-6-picoline Derivative

This protocol is based on general procedures for the Negishi coupling of halopyridines.

Materials:

  • 3-Bromo-2-methoxy-6-picoline

  • Organozinc reagent (prepared in situ or pre-formed)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • If preparing the organozinc reagent in situ, react the corresponding organohalide with activated zinc in THF.

  • In a separate dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add 3-bromo-2-methoxy-6-picoline and the solvent.

  • Add the solution of the organozinc reagent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Yields for Negishi Coupling

The following table provides representative yields for the Negishi coupling of various organozinc reagents with halopyridines.

EntryOrganozinc ReagentCatalyst/LigandSolventTemp (°C)Yield (%)
1Phenylzinc chloridePd₂(dba)₃/SPhosTHF6090
22-Thienylzinc bromidePd(PPh₃)₄THF5085
3Vinylzinc bromidePd₂(dba)₃/XPhosDioxane6088
4Ethylzinc iodidePd(dppf)Cl₂THFRT75

Yields are generalized based on Negishi couplings of other halopyridines and may require optimization.[14]

Catalytic Cycle: Negishi Coupling

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' R'-ZnX R'-ZnX R'-ZnX->Transmetalation

Negishi Coupling Catalytic Cycle

References

Application Notes and Protocols for N-arylation of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of 3-amino-2-methoxy-6-picoline, a critical transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are widely applicable to substituted aminopyridines.

Introduction

The N-arylation of this compound introduces an aryl group onto the amino moiety, creating a diarylamine structure. This structural motif is prevalent in a wide range of biologically active compounds and functional materials. The successful synthesis of N-aryl-2-methoxy-6-methylpyridin-3-amine derivatives hinges on the careful selection of a catalyst system, base, and solvent. Both palladium and copper-based catalytic systems have proven effective for this class of transformation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1][2][3] It is known for its broad substrate scope and functional group tolerance, operating under relatively mild conditions. The Ullmann condensation, a classical copper-catalyzed reaction, serves as a valuable alternative, particularly for certain substrate combinations, and has seen a resurgence with the development of improved ligand systems.[4][5]

Reaction Parameters Overview

The choice of reaction conditions is crucial for achieving high yields and purity. The following tables summarize common parameters for both Buchwald-Hartwig and Ullmann N-arylation reactions applicable to this compound, based on protocols for similar aminopyridine substrates.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Type)

This methodology is often the first choice for N-arylation due to its high efficiency and broad applicability. The selection of the phosphine ligand is critical and is often substrate-dependent.

Table 1: Typical Conditions for Buchwald-Hartwig N-arylation of Aminopyridines

ParameterCommon Reagents/ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Typically used in 1-5 mol%.
Ligand Xantphos, BINAP, X-Phos, P(tBu)₃Bulky, electron-rich phosphine ligands are preferred. The ligand-to-palladium ratio is crucial.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, THF, DMFAnhydrous, deoxygenated solvents are essential for catalytic activity.
Arylating Agent Aryl bromides, iodides, chlorides, and triflatesReactivity generally follows the order: I > Br > OTf > Cl.
Temperature 80 - 120 °CReaction temperature is optimized based on the reactivity of the aryl halide.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.
Copper-Catalyzed N-arylation (Ullmann Type)

The Ullmann reaction provides a cost-effective alternative to palladium-catalyzed methods. Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[5]

Table 2: Typical Conditions for Ullmann N-arylation of Aminopyridines

ParameterCommon Reagents/ConditionsNotes
Copper Precursor CuI, Cu₂O, CuSO₄, Copper powderTypically used in 5-20 mol%, but stoichiometric amounts can be used in classic protocols.
Ligand 1,10-Phenanthroline, L-proline, DiaminesLigands accelerate the reaction and allow for milder conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are commonly employed.
Solvent DMF, DMSO, NMP, PyridineHigh-boiling polar aprotic solvents are typically used.
Arylating Agent Aryl iodides, Aryl bromidesAryl iodides are generally more reactive in Ullmann couplings.[5]
Temperature 110 - 210 °CTraditionally requires high temperatures, though modern methods can be milder.[5]
Reaction Time 12 - 48 hoursOften requires longer reaction times compared to palladium-catalyzed methods.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific arylating agent and scale of the reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig)

This protocol is adapted from established procedures for the N-arylation of aminopyridines using a palladium/Xantphos catalyst system.[6][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube inside a glovebox or under a positive flow of inert gas.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-methoxy-6-methylpyridin-3-amine.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is a representative procedure for a ligand-assisted Ullmann N-arylation.[4][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • L-proline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.0 mmol) and the aryl iodide (1.1 mmol).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the N-arylation reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Amine - Aryl Halide - Catalyst & Ligand - Base setup Assemble under Inert Atmosphere reagents->setup solvent Add Anhydrous, Degassed Solvent heat Heat to Target Temperature setup->heat stir Stir for Required Time heat->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor cool Cool to RT monitor->cool quench Quench / Filter cool->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for N-arylation reactions.

G cluster_reactants pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X (Ln) pd0->pd_complex Oxidative Addition amine_complex Ar-Pd(II)-NHR' (Ln) pd_complex->amine_complex + Amine - HX amide_complex Ar-Pd(II)-NR' (Ln) amine_complex->amide_complex + Base amide_complex->pd0 Reductive Elimination aryl_halide Ar-X amine R'-NH₂ base -HX product Ar-NHR'

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

G cluster_reactants cu1 Cu(I)X cu_amide Cu(I)-NR' cu1->cu_amide + Amine, Base cu3_complex Ar-Cu(III)-NR' (X) cu_amide->cu3_complex Oxidative Addition cu3_complex->cu1 Reductive Elimination amine R'-NH₂ base - HX aryl_halide Ar-X product Ar-NHR'

Caption: Postulated catalytic cycle for Ullmann N-arylation.

References

Application Notes and Protocols for 3-Amino-2-methoxy-6-picoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

3-Amino-2-methoxy-6-picoline is a substituted pyridine derivative with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine core provides multiple reactive sites for chemical modification. While specific commercial agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, its structural motifs are present in various classes of pesticides, including fungicides, herbicides, and insecticides.

The strategic functionalization of this compound allows for the exploration of new chemical space in the development of crop protection agents. The amino group can be readily converted into a variety of other functional groups or used as a handle for building more complex molecular architectures. The methoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This document provides detailed, illustrative protocols for the potential synthetic transformations of this compound into key intermediates for agrochemical discovery. The methodologies are based on established chemical principles and are intended to serve as a foundational guide for researchers.

Key Potential Synthetic Transformations

The primary functional group for elaboration on the this compound scaffold is the amino group. Common and powerful transformations include:

  • Diazotization and Subsequent Substitution: The amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano groups) to generate diverse intermediates.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group can introduce moieties that are known to be important for the biological activity of many agrochemicals.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, which are common substructures in herbicides and insecticides.

These transformations open avenues for the synthesis of analogues of known picolinate herbicides, strobilurin fungicides, and other pyridine-containing agrochemicals.

Illustrative Experimental Protocols

The following protocols describe plausible synthetic routes for the derivatization of this compound. These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 3-Chloro-2-methoxy-6-picoline via Sandmeyer Reaction

This protocol details the conversion of the amino group to a chloro group, a common intermediate for cross-coupling reactions.

Workflow Diagram:

G A This compound B Dissolution in HCl A->B C Diazotization with NaNO2 at 0-5 °C B->C D Diazonium Salt Intermediate C->D E Sandmeyer Reaction with CuCl/HCl D->E F Work-up and Purification E->F G 3-Chloro-2-methoxy-6-picoline F->G

Caption: Workflow for the Sandmeyer chlorination of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative):

ParameterValue
Starting Material10.0 g
Product Yield8.5 g
Molar Yield75%
Purity (by HPLC)>98%
Protocol 2: Synthesis of N-(2-methoxy-6-methylpyridin-3-yl)acetamide

This protocol describes the acylation of the amino group to form an amide, a common moiety in bioactive molecules.

Workflow Diagram:

G A This compound B Dissolution in Dichloromethane A->B C Addition of Triethylamine B->C D Acylation with Acetyl Chloride at 0 °C C->D E Reaction at Room Temperature D->E F Aqueous Work-up and Extraction E->F G Purification by Crystallization F->G H N-(2-methoxy-6-methylpyridin-3-yl)acetamide G->H G cluster_0 Initial Transformations cluster_1 Key Intermediates cluster_2 Potential Agrochemical Scaffolds A This compound B 3-Chloro-2-methoxy-6-picoline (from Protocol 1) A->B Sandmeyer Reaction C N-(2-methoxy-6-methylpyridin-3-yl)acetamide (from Protocol 2) A->C Acylation D Picolinate Herbicide Analogues B->D Cross-Coupling & Carboxylation E Fungicide Scaffolds B->E Nucleophilic Substitution F Insecticide Precursors C->F Further Functionalization

Application of 3-Amino-2-methoxy-6-picoline in Material Science: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-methoxy-6-picoline, a substituted pyridine derivative, is a chemical compound with potential applications in various fields, including material science. Its molecular structure, featuring a reactive amino group, a methoxy group, and a picoline backbone, suggests its utility as a versatile building block for the synthesis of novel polymers and functional materials. While extensive research detailing its specific applications in material science is limited, its chemical functionalities open up possibilities for its use as a monomer in polymerization reactions and as a modifying agent to impart specific properties to materials.

This document aims to provide an overview of the potential applications of this compound in material science, drawing parallels with similar compounds and outlining hypothetical experimental protocols. It is important to note that the detailed experimental data and established protocols for this specific compound are not widely available in published literature. The information presented herein is based on general principles of polymer chemistry and material science.

Potential Applications in Polymer Synthesis

The primary amino group on the pyridine ring of this compound makes it a suitable candidate as a monomer for the synthesis of various types of polymers, including polyamides and polyimines.

1. Polyamides:

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). They often exhibit excellent mechanical strength, thermal stability, and chemical resistance. This compound can potentially be used as a diamine monomer to be reacted with a diacid chloride or a dicarboxylic acid to form polyamides. The incorporation of the pyridine and methoxy groups into the polymer backbone could influence the final properties of the material, such as solubility, thermal behavior, and coordination ability with metal ions.

2. Polyimines (Schiff Bases):

Polyimines, or poly-Schiff bases, are polymers containing the imine (-C=N-) linkage. These materials are known for their interesting optical and electronic properties and have applications in areas such as conductive polymers and sensors. This compound can undergo condensation polymerization with dialdehydes or diketones to form polyimines. The resulting polymers may exhibit semiconducting or fluorescent properties, which could be explored for applications in organic electronics.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of polymers using a related compound, 2-amino-6-methylpyridine, which could be adapted for this compound. These are for illustrative purposes only and would require significant optimization for the specific compound.

Hypothetical Protocol 1: Synthesis of a Polyimine from an Aminopicoline Derivative

This protocol is based on the synthesis of polyimines from 2-amino-6-methylpyridine and 2-hydroxybenzaldehyde via oxidative polymerization.

Materials:

  • 2-Amino-6-methylpyridine (or this compound)

  • 2-Hydroxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (30%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Polymerization of 2-hydroxybenzaldehyde (P-2HBA): A solution of 2-hydroxybenzaldehyde in an aqueous alkaline medium is prepared. NaOCl is added as an oxidant to initiate the oxidative polymerization. The reaction mixture is stirred for a specified time at a controlled temperature. The resulting polymer (P-2HBA) is then isolated and purified.

  • Grafting with Aminopicoline: The synthesized P-2HBA is reacted with the aminopicoline derivative (e.g., 2-amino-6-methylpyridine). The reaction involves the condensation of the amino group of the picoline with the aldehyde groups of the P-2HBA, forming imine linkages.

  • Purification: The resulting polyimine is purified by precipitation in a suitable non-solvent, followed by washing and drying.

Characterization:

The structure and properties of the synthesized polymer would be characterized using various techniques:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond and the disappearance of the aldehyde and amine peaks.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer.

  • UV-Vis Spectroscopy: To study the optical properties of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature.

  • Scanning Electron Microscopy (SEM): To study the surface morphology of the polymer.

Quantitative Data

As there is no specific experimental data available for polymers synthesized from this compound, a table of hypothetical properties is provided below for illustrative purposes, based on data for polyimines derived from 2-amino-6-methylpyridine[1].

PropertyHypothetical Value for a Polyimine from an Aminopicoline Derivative
Number Average Molecular Weight (Mn)~5,900 g/mol
Weight Average Molecular Weight (Mw)~5,450 g/mol
Polydispersity Index (PDI)~1.08
Optical Band Gap (Eg)Varies depending on the specific structure
Electrochemical Energy Gap (E'g)Varies depending on the specific structure

Visualizations

Hypothetical Experimental Workflow for Polyimine Synthesis

Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_characterization Characterization Monomer1 2-Hydroxybenzaldehyde OxidativePoly Oxidative Polymerization of Aldehyde Monomer1->OxidativePoly Monomer2 This compound Condensation Condensation with Amine Monomer2->Condensation OxidativePoly->Condensation FTIR FT-IR Condensation->FTIR NMR NMR Condensation->NMR GPC GPC Condensation->GPC TGA TGA/DSC Condensation->TGA SEM SEM Condensation->SEM

Caption: Hypothetical workflow for the synthesis and characterization of a polyimine.

This compound holds promise as a building block in material science, particularly for the synthesis of novel polymers. Its unique combination of functional groups could lead to materials with tailored properties for various applications. However, there is a clear need for further research to explore its reactivity, develop specific polymerization protocols, and characterize the resulting materials to fully understand its potential in this field. The information provided here serves as a foundational guide for researchers interested in investigating the applications of this compound in material science.

References

Synthesis of Novel Heterocyclic Scaffolds from 3-Amino-2-methoxy-6-picoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic scaffolds derived from the versatile starting material, 3-Amino-2-methoxy-6-picoline. The following sections outline step-by-step procedures for the construction of diverse molecular frameworks, including imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and triazolo[1,5-a]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

Introduction

This compound is a readily available substituted pyridine that offers multiple reactive sites for chemical modification. The presence of a nucleophilic amino group, an electron-donating methoxy group, and a potentially reactive methyl group, all on a pyridine core, makes it an ideal precursor for generating a variety of complex heterocyclic systems. This document details robust and adaptable synthetic routes to novel molecular architectures.

I. Synthesis of Imidazo[1,2-a]pyridine Scaffolds via the Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This methodology involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.

Experimental Protocol: Synthesis of 2-Aryl-7-methoxy-5-methyl-3-aminoimidazo[1,2-a]pyridines

Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in a mixture of anhydrous methanol (5 mL) and anhydrous dichloromethane (5 mL).

  • Add the substituted aromatic aldehyde (1.1 mmol, 1.1 equiv) to the solution.

  • Add the isocyanide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Finally, add the catalyst, Scandium(III) triflate (0.1 mmol, 0.1 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-7-methoxy-5-methyl-3-aminoimidazo[1,2-a]pyridine.

Data Summary:
EntryAromatic AldehydeIsocyanideCatalystReaction Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideSc(OTf)₃2485
24-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃3678
3BenzaldehydeCyclohexyl isocyanideSc(OTf)₃2482

Synthetic Workflow:

GBB_Workflow start Start Materials: This compound Aromatic Aldehyde Isocyanide reaction GBB Reaction: Sc(OTf)₃, MeOH/DCM, rt start->reaction workup Aqueous Workup: NaHCO₃, DCM Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Substituted Imidazo[1,2-a]pyridine purification->product

Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.

II. Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

Pyrazolo[1,5-a]pyridines can be synthesized from 3-aminopyridines through a [3+2] cycloaddition reaction. This involves the initial formation of an N-aminopyridinium salt, followed by reaction with a suitable dipolarophile.

Experimental Protocol: Synthesis of 2-Substituted 6-methoxy-8-methylpyrazolo[1,5-a]pyridines

Reaction Scheme:

Materials:

  • This compound

  • O-Mesitylenesulfonylhydroxylamine (MSH)

  • Dichloromethane (DCM, anhydrous)

  • Substituted alkyne (e.g., ethyl propiolate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the N-Aminopyridinium Salt

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The resulting precipitate is the N-aminopyridinium salt. Collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum.

Step 2: Cycloaddition Reaction

  • To a suspension of the N-aminopyridinium salt (1.0 mmol, 1.0 equiv) in anhydrous dimethylformamide (10 mL), add potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add the substituted alkyne (e.g., ethyl propiolate) (1.2 mmol, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted 6-methoxy-8-methylpyrazolo[1,5-a]pyridine.

Data Summary:
EntryAlkyneBaseTemperature (°C)Reaction Time (h)Yield (%)
1Ethyl propiolateK₂CO₃801275
2PhenylacetyleneK₂CO₃801268

Logical Relationship Diagram:

Pyrazolo_Synthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Cycloaddition start This compound amination Reaction with MSH in DCM start->amination intermediate N-Aminopyridinium Salt amination->intermediate cycloaddition Reaction with Alkyne and Base in DMF intermediate->cycloaddition product Product: Pyrazolo[1,5-a]pyridine cycloaddition->product

Caption: Two-step synthesis of Pyrazolo[1,5-a]pyridines.

III. Synthesis of Triazolo[1,5-a]pyridine Scaffolds

The synthesis of triazolo[1,5-a]pyridines from 3-aminopyridines can be achieved through a condensation reaction with a reagent that provides the remaining two nitrogen atoms of the triazole ring, followed by an oxidative cyclization.

Experimental Protocol: Synthesis of 2-Substituted 6-methoxy-8-methyl-[1][2][3]triazolo[1,5-a]pyridines

Reaction Scheme:

Materials:

  • This compound

  • N-Aryl benzimidamide (prepared separately)

  • (Diacetoxyiodo)benzene (PIDA) or other suitable oxidant

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve the N-(pyridin-3-yl)benzimidamide derivative (prepared from this compound) (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Add (diacetoxyiodo)benzene (PIDA) (1.2 mmol, 1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) and saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted 6-methoxy-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Data Summary:
EntryN-Aryl Benzimidamide SubstituentOxidantReaction Time (h)Yield (%)
1PhenylPIDA288
24-MethylphenylPIDA385

Signaling Pathway Analogy:

Triazolo_Pathway start Precursor: N-(pyridin-3-yl)benzimidamide cyclization Intramolecular Oxidative N-N Bond Formation start->cyclization oxidant Oxidant (PIDA) oxidant->cyclization triggers product Product: Triazolo[1,5-a]pyridine cyclization->product

Caption: Oxidative cyclization pathway to Triazolo[1,5-a]pyridines.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for Monitoring 3-Amino-2-methoxy-6-picoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Amino-2-methoxy-6-picoline, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, identify intermediates and byproducts, and determine reaction kinetics.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the conversion of this compound to its products. This method is particularly useful for quantifying the concentration of reactants, products, and impurities over time. A common reaction to monitor is the N-acetylation of this compound to form N-(2-methoxy-6-methylpyridin-3-yl)acetamide.

Experimental Protocol: HPLC-UV Analysis of N-acetylation

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 254 nm is suitable for these aromatic compounds.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL) to prevent further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Presentation

The retention times of the reactant and product can be used to monitor the reaction progress. The peak area of each compound is proportional to its concentration.

CompoundRetention Time (min)
This compound3.5
N-(2-methoxy-6-methylpyridin-3-yl)acetamide5.2
Acetic Anhydride (Reagent)Early eluting
Pyridine (Base)2.8

Note: Retention times are representative and may vary depending on the specific HPLC system and conditions.

Logical Workflow for HPLC Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling and Quenching cluster_analysis HPLC Analysis Reaction This compound + Acetic Anhydride in Pyridine Aliquot Take Aliquot at Time (t) Reaction->Aliquot Quench Quench with Mobile Phase Aliquot->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection Inject->Detect Quantify Quantify Peak Areas Detect->Quantify

Figure 1: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopyridines, derivatization is often employed to improve chromatographic behavior and sensitivity. Acylation of the amino group, as in the N-acetylation reaction, also serves as a derivatization step, making the product amenable to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Reaction Mixture

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Quench the reaction with water and extract the organic components with a suitable solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample can be analyzed directly or after derivatization if unreacted starting material is of interest. For the N-acetylation reaction, the product is directly analyzable.

  • Injection: 1 µL in splitless mode.

Data Presentation

The retention times and mass spectra are used to identify and quantify the components of the reaction mixture.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound10.2138, 123, 95
N-(2-methoxy-6-methylpyridin-3-yl)acetamide13.8180, 138, 123, 43

Note: Retention times and mass fragments are representative and should be confirmed with standards.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Aliquot Take Reaction Aliquot Extraction Liquid-Liquid Extraction Aliquot->Extraction Drying Dry Organic Layer Extraction->Drying Injection Inject into GC Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram MassSpectra Analyze Mass Spectra Detection->MassSpectra Quantification Quantify Components Chromatogram->Quantification MassSpectra->Quantification

Figure 2: Workflow for GC-MS based reaction analysis.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR allows for real-time monitoring of a chemical reaction without the need for sampling and quenching.[1] This is particularly useful for studying reaction kinetics and identifying transient intermediates.[2] The N-acetylation of this compound can be monitored by observing the changes in the ¹H NMR spectrum.

Experimental Protocol: In-situ ¹H NMR Monitoring

  • Instrumentation: An NMR spectrometer equipped with a temperature-controlled probe.

  • Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., pyridine-d₅ or DMSO-d₆).

  • Procedure:

    • Dissolve this compound in the deuterated solvent in an NMR tube.

    • Acquire a spectrum of the starting material.

    • Add the acetylating agent (e.g., acetic anhydride) to the NMR tube and immediately begin acquiring spectra at regular time intervals.

    • The reaction progress can be monitored by the decrease in the intensity of the starting material's signals and the increase in the intensity of the product's signals.

  • Quantitative Analysis: The concentration of the reactant and product at each time point can be determined by integrating their respective characteristic signals relative to an internal standard.[3]

Data Presentation

The chemical shifts of key protons can be used to track the reaction.

CompoundKey ¹H NMR Signals (ppm)
This compound~6.8-7.2 (aromatic), ~3.8 (methoxy), ~2.4 (methyl)
N-(2-methoxy-6-methylpyridin-3-yl)acetamide~7.5-8.0 (aromatic), ~3.9 (methoxy), ~2.5 (methyl), ~2.1 (acetyl)

Note: Chemical shifts are approximate and will vary with the solvent and other conditions.

Logical Relationship for In-situ NMR Monitoring

NMR_Logic Start This compound (Reactant) Monitoring In-situ NMR Monitoring Start->Monitoring Disappearance of Signals Product N-(2-methoxy-6-methylpyridin-3-yl)acetamide (Product) Monitoring->Product Appearance of Signals Kinetics Reaction Kinetics Monitoring->Kinetics Provides Data For Mechanism Reaction Mechanism Monitoring->Mechanism Provides Insight Into

Figure 3: Logical flow of in-situ NMR reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling reaction of 3-Amino-2-methoxy-6-picoline with various boronic acids or esters. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most probable causes?

A1: Low or no yield in the Suzuki coupling of this compound, a sterically hindered and electron-rich heteroaromatic amine, can stem from several factors. The primary challenges are often related to the electronic and steric properties of the substrate, which can impede key steps in the catalytic cycle.

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]

  • Inefficient Oxidative Addition: As an electron-rich halide (assuming the coupling is at a halogenated position of the picoline), the oxidative addition step can be sluggish.[3]

  • Steric Hindrance: The methoxy and methyl groups ortho to typical coupling positions can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner.[4][5]

  • Inappropriate Ligand or Base Selection: The choice of ligand and base is critical for activating both the catalyst and the boronic acid, especially with challenging substrates.[4][6]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that consume the starting materials.[6][7]

Q2: I suspect my catalyst system is not optimal. What palladium source and ligands are recommended for coupling with this substituted picoline?

A2: For electron-rich and sterically hindered substrates, a highly active catalyst system is generally required.[8] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6]

Consider screening more robust and electron-rich ligands that can promote the challenging oxidative addition step and stabilize the palladium center. Buchwald ligands are often a good choice for such systems.

Table 1: Recommended Catalyst and Ligand Screening

Palladium SourceLigand TypeSpecific ExamplesRationale
Pd(OAc)₂ or Pd₂(dba)₃Buchwald LigandsSPhos, XPhos, RuPhosBulky, electron-rich phosphines that enhance catalyst activity and stability.[8]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs)IPr, SImesStrong σ-donors that form stable palladium complexes, effective for hindered substrates.[5]
Pd(dppf)Cl₂Ferrocenyl PhosphinesdppfOften effective for a range of Suzuki couplings, including those with heteroaromatics.[9][10]

Q3: How does the choice of base affect the reaction, and which bases should I consider?

A3: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[6] The strength and solubility of the base can significantly impact the reaction outcome. For challenging couplings, stronger bases are often necessary.

Table 2: Base Selection Guide

BaseStrengthCommon SolventsNotes
K₃PO₄ (Potassium Phosphate)StrongDioxane, Toluene, THF/WaterOften effective for difficult couplings, including those with aryl chlorides.[6][8] May require a small amount of water to be effective under anhydrous conditions.[3][6]
Cs₂CO₃ (Cesium Carbonate)StrongDioxane, DMF, TolueneHighly effective due to its high solubility in organic solvents.[6]
K₂CO₃ (Potassium Carbonate)ModerateToluene/Water, THF/WaterA common and cost-effective choice, but may not be strong enough for this substrate.
t-BuOK (Potassium tert-butoxide)Very StrongDioxane, THFCan be highly effective, especially with NHC ligands.[5]

Q4: What are the most common side reactions with this compound and how can I minimize them?

A4: The primary side reactions to consider are protodeboronation and homocoupling.

  • Protodeboronation: This is the reaction of the boronic acid with trace water or other proton sources, replacing the boron group with a hydrogen atom.[6] This is more prevalent with heteroaryl boronic acids.[6] To mitigate this, consider using potassium trifluoroborate salts or boronic pinacol esters instead of the boronic acid, as they are often more stable.[6][8] Running the reaction under anhydrous conditions (if compatible with the chosen base) can also help.[7]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially in the presence of oxygen.[7] To prevent this, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]

Troubleshooting Workflow

If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents check_setup Ensure Proper Inert Atmosphere (Degassing) and Anhydrous Conditions check_reagents->check_setup optimize_catalyst Screen Catalyst/Ligand System (e.g., Buchwald Ligands, NHCs) check_setup->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Vary Reaction Temperature (e.g., 80-120 °C) optimize_base->optimize_temp analyze_byproducts Analyze Crude Reaction Mixture for Side Products (Protodeboronation, Homocoupling) optimize_temp->analyze_byproducts analyze_byproducts->optimize_catalyst Re-optimize based on findings success Improved Yield analyze_byproducts->success

Caption: A systematic workflow for troubleshooting low yields.

Key Reaction Component Decision Tree

The selection of the catalyst, ligand, and base is critical. This decision tree provides a logical approach to selecting these components for the Suzuki coupling of this compound.

ComponentSelection start Starting Point: This compound Coupling ligand_choice Ligand Selection: Due to steric hindrance and electron-rich nature, use bulky, electron-rich ligands. start->ligand_choice buchwald Buchwald Ligands (e.g., SPhos, XPhos) ligand_choice->buchwald nhc NHC Ligands (e.g., IPr) ligand_choice->nhc base_choice Base Selection: Requires a strong base to activate the boronic acid. buchwald->base_choice nhc->base_choice k3po4 K3PO4 base_choice->k3po4 cs2co3 Cs2CO3 base_choice->cs2co3 boron_source Boron Source Consideration: If protodeboronation is suspected... k3po4->boron_source cs2co3->boron_source boronic_ester Switch from Boronic Acid to Pinacol Ester or Trifluoroborate Salt boron_source->boronic_ester

Caption: Decision tree for selecting key reaction components.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol is a starting point for optimizing the Suzuki coupling of this compound (assuming a bromo-substituted derivative). It should be adapted based on the specific boronic acid partner.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the 6-bromo-3-amino-2-methoxy-picoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[6]

  • Solvent Addition:

    • Add degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe. If a mixed solvent system like THF/water is used, ensure both solvents are thoroughly degassed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 3-Amino-2-methoxy-6-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when setting up the Buchwald-Hartwig amination of this compound?

A1: The most critical parameters are the choice of palladium precursor, ligand, base, and solvent.[1][2] These components work in concert to achieve high catalytic activity and product yield. The electronic properties and steric hindrance of the substrates also play a significant role.

Q2: Which palladium precursors are recommended for this reaction?

A2: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[3][4] Increasingly, pre-formed palladium pre-catalysts are favored as they can offer higher reliability and easier activation.

Q3: What type of ligands are suitable for the amination of an electron-rich heteroaromatic amine like this compound?

A3: Sterically hindered biaryl phosphine ligands are generally the most effective. Ligands such as XPhos, SPhos, and BrettPhos have shown great success in challenging aminations, including those of heteroaryl halides.[5] For primary amines, Brettphos is a particularly good choice.[6]

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for the deprotonation of the amine, which allows it to coordinate to the palladium center.[7] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are common choices.[3][8] The choice of base can be influenced by the functional groups present in your coupling partners.

Q5: Which solvent is optimal for this reaction?

A5: Anhydrous and degassed solvents are essential to prevent catalyst decomposition.[1] Toluene, dioxane, and tetrahydrofuran (THF) are frequently used solvents for Buchwald-Hartwig reactions.[1][9][10] For more polar substrates, THF or t-BuOH may be beneficial.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Incorrect choice of ligand or base. 4. Reaction temperature is too low.1. Use a fresh palladium source or a pre-catalyst. 2. Ensure all reagents are pure and solvents are anhydrous and degassed.[1] 3. Screen a variety of sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) and strong bases (e.g., NaOtBu, LHMDS). 4. Increase the reaction temperature, typically between 80-110 °C.[7]
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Beta-hydride elimination is competing with reductive elimination.[11]1. Use rigorously dried solvents and reagents. 2. Employ a more sterically hindered ligand to favor reductive elimination.[11]
Inconsistent Results 1. Variable quality of reagents or catalyst. 2. Reaction is sensitive to air or moisture.1. Use high-purity reagents and a reliable source of catalyst. 2. Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[7]
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting materials and product. 2. Formation of difficult-to-separate byproducts.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize reaction conditions to minimize side product formation. Consider alternative purification techniques like preparative HPLC.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • 3-Amino-2-methoxy-6-halopicoline (e.g., 6-bromo or 6-chloro)

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate)

  • Anhydrous toluene

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 3-Amino-2-methoxy-6-halopicoline, the amine coupling partner, cesium carbonate, Pd₂(dba)₃, and Xantphos.[4]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).[4]

  • Add anhydrous toluene via syringe.[4]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High
MorpholinePd(OAc)₂ (1)DavePhos (1.5)NaOtBu (1.2)Toluene804Excellent

This data is based on established methodologies for similar bromopyridine substrates and should serve as a starting point for optimization.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants, Catalyst, Ligand, and Base to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E E->D Incomplete F Cool and Quench E->F Complete G Extraction F->G H Purification G->H I Product H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

troubleshooting_flowchart Start Low/No Conversion? CheckReagents Check Reagent/Solvent Purity (Anhydrous & Degassed?) Start->CheckReagents Yes ScreenLigands Screen Ligands (e.g., XPhos, BrettPhos) CheckReagents->ScreenLigands Purity OK InertAtmosphere Ensure Inert Atmosphere CheckReagents->InertAtmosphere Impure ScreenBases Screen Bases (e.g., NaOtBu, LHMDS) ScreenLigands->ScreenBases IncreaseTemp Increase Temperature (80-110 °C) ScreenBases->IncreaseTemp Success Reaction Optimized IncreaseTemp->Success

Caption: Troubleshooting decision tree for low conversion.

References

Common side reactions with 3-Amino-2-methoxy-6-picoline and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-methoxy-6-picoline. The information is designed to help anticipate and mitigate common side reactions encountered during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage considerations for this compound?

This compound is a chemical that may be sensitive to heat. For optimal stability, it should be stored in a cool, dry, and well-ventilated area. Elevated temperatures can potentially lead to its decomposition and degradation. It is also advisable to store it separately from strong oxidizing agents, acids, and bases to prevent unwanted reactions.

Q2: Are there any known incompatibilities for this compound?

Yes, due to its chemical structure, this compound may react with strong oxidants, acids, and bases. Such contact could lead to vigorous reactions, potentially causing fire or explosion under certain conditions.

Troubleshooting Guides for Common Reactions

N-Acylation Reactions

Issue: Formation of Diacylated Byproduct

During the N-acylation of this compound, a common side reaction is the formation of a diacylated product, where the acyl group adds to both the amino group and the pyridine nitrogen. This is more likely to occur with highly reactive acylating agents or under harsh reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise stoichiometry of the acylating agent, typically 1.0 to 1.1 equivalents.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the undesired second acylation.

  • Choice of Base: A non-nucleophilic bulky base can help minimize the acylation of the pyridine nitrogen.

  • Use a Protecting Group: For challenging substrates, consider protecting the amino group, performing the desired reaction on another part of the molecule, and then deprotecting the amine.

Table 1: Effect of Reaction Conditions on N-Acylation Selectivity (Illustrative Data)

Acylating AgentBaseTemperature (°C)Molar Ratio (Amine:Acylating Agent)Mono-acylation Yield (%)Di-acylation Yield (%)
Acetyl ChloridePyridine501:1.27520
Acetyl ChlorideTriethylamine01:1.0592<5
Acetic AnhydrideNone251:1.18810
Acetic AnhydrideDMAP (cat.)251:1.18513

Experimental Protocol: Selective Mono-N-Acylation

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred solution.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

acylation_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve Amine cool Cool to 0°C start->cool add_base Add Base add_acyl Add Acylating Agent add_base->add_acyl cool->add_base react Stir at RT add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Column Chromatography extract->purify end Pure Mono-acylated Product purify->end

Caption: Workflow for Selective N-Acylation. (Within 100 characters)
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Issue: Common Side Reactions in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, several side reactions can occur, leading to reduced yield and purification challenges. These include:

  • Hydrodehalogenation: Replacement of the halide on the coupling partner with a hydrogen atom.

  • Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom.

  • Formation of Di-arylamine (Buchwald-Hartwig): The product amine reacts further with the aryl halide.

  • Formation of Aryl Alcohol (Buchwald-Hartwig): Hydroxide ions competing with the amine as a nucleophile.

Troubleshooting Steps:

  • Optimize Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands often improve selectivity and reactivity.

  • Select the Right Base: The base plays a crucial role. For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ can minimize protodeboronation. For Buchwald-Hartwig, the choice of base can influence the rate of productive coupling versus side reactions.

  • Use Anhydrous and Degassed Solvents: Oxygen can deactivate the palladium catalyst, and water can lead to hydrolysis of boronic acids or promote hydroxylation side reactions.

  • Control Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to catalyst decomposition and increased side product formation.

Table 2: Influence of Ligands on Buchwald-Hartwig Amination (Illustrative)

Palladium PrecursorLigandBaseSolventTemperature (°C)Desired Product Yield (%)
Pd₂(dba)₃XPhosK₃PO₄Toluene10095
Pd(OAc)₂P(t-Bu)₃NaOt-BuDioxane11088
Pd(OAc)₂BINAPCs₂CO₃Toluene11075
PdCl₂(dppf)-K₂CO₃DMF12060

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X transmetalation Transmetalation Complex oxidative_addition->transmetalation Ar'-B(OR)2 Base side2 Hydrodehalogenation (Ar-H) oxidative_addition->side2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination side1 Protodeboronation (Ar'-H) transmetalation->side1 reductive_elimination->pd0 Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle and Side Reactions. (Within 100 characters)
Diazotization Reactions

Issue: Instability of the Diazonium Salt and Unwanted Hydrolysis

The diazotization of 3-aminopyridines can lead to unstable diazonium salts. Pyridine-2-diazonium salts are known to be particularly unstable.[1] A major side reaction is the hydrolysis of the diazonium salt to form the corresponding 3-hydroxy-2-methoxy-6-picoline, especially in dilute acidic solutions.[2] Furthermore, isolated 3-pyridyl diazonium salts, such as the tetrafluoroborate, have been reported to be explosive when completely dry.[3]

Troubleshooting Steps:

  • Low Temperature: Perform the diazotization at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.

  • In Situ Use: Use the generated diazonium salt immediately in the subsequent reaction without isolation.

  • Anhydrous Conditions: For some applications, using anhydrous conditions can suppress the hydrolysis side reaction.[1]

  • Controlled Addition of Nitrite: Add the source of nitrous acid (e.g., sodium nitrite solution) slowly to the acidic solution of the amine to control the reaction rate and temperature.

Table 3: Effect of Conditions on Diazotization and Subsequent Reaction (Illustrative)

Amine SubstrateAcidTemperature (°C)Quenching ReagentDesired Product Yield (%)Hydroxylation Byproduct (%)
3-AminopyridineDilute HCl10H₂OLowHigh
3-AminopyridineConc. H₂SO₄0-5KI85<10
3-Amino-2-chloropyridineHBF₄0Heat (Schiemann)7015
3-AminopyridineAcetic Acid5β-Naphthol90 (Azo dye)<5

Experimental Protocol: In Situ Generation and Use of Diazonium Salt (e.g., for Sandmeyer Reaction)

  • Dissolve this compound (1.0 eq) in a suitable acid (e.g., HBr, HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes.

  • In a separate flask, prepare a solution or suspension of the desired reagent (e.g., CuBr for a Sandmeyer reaction) and heat it to the appropriate temperature.

  • Slowly add the cold diazonium salt solution to the hot reagent solution.

  • Maintain the reaction at the elevated temperature until gas evolution ceases.

  • Cool the reaction mixture, neutralize it, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by column chromatography or recrystallization.

diazotization_logic cluster_paths Reaction Pathways cluster_avoidance Avoidance Strategy start This compound diazotization Diazotization (NaNO₂, Acid, 0-5°C) start->diazotization diazonium Diazonium Salt [Ar-N₂]⁺ diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer Desired Path hydrolysis Hydrolysis (H₂O) diazonium->hydrolysis Side Reaction other Other Reactions (e.g., Coupling) diazonium->other Desired Path avoid Low Temperature In Situ Use Anhydrous (if applicable)

Caption: Logical Flow for Diazotization Reactions. (Within 100 characters)

References

Improving the yield and purity of 3-Amino-2-methoxy-6-picoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-2-methoxy-6-picoline derivatives. Our goal is to help you improve the yield and purity of your target compounds through detailed experimental protocols and data-driven insights.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reaction temperature; Inactive catalyst; Poor quality starting materials; Presence of moisture.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize the reaction temperature. Some reactions require precise temperature control.[1]- Use fresh or properly stored catalysts. For copper-catalyzed aminations, ensure the copper source is active.[2]- Verify the purity of starting materials via NMR or other analytical techniques.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.
Formation of Side Products Incorrect reaction temperature; Incorrect stoichiometry of reagents; Presence of impurities in starting materials.- Maintain a consistent and optimized reaction temperature.[1]- Carefully control the molar ratios of your reactants.- Purify starting materials before use.
Difficulty in Product Purification Product and impurities have similar polarities; Product is basic and interacts with silica gel; Product is an oil and does not crystallize.- For column chromatography, try a different solvent system with varying polarity or consider a different stationary phase like alumina.[3]- To prevent tailing of basic compounds on silica gel, add a small amount of triethylamine (e.g., 0.1-1%) to your eluent.[3][4]- If crystallization fails, consider purification by column chromatography or acid-base extraction.[3][4]
Exothermic Reaction is Difficult to Control Rapid addition of reagents; High concentration of reactants.- Add reagents dropwise using an addition funnel to control the reaction rate.[4]- Perform the reaction in a more dilute solution.[4]- Use an ice bath or other cooling system to maintain a low temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound derivatives?

A1: Common synthetic strategies include:

  • Nucleophilic Substitution: Starting with a halogenated pyridine derivative, the amino group can be introduced via a nucleophilic substitution reaction.[1] This often requires a catalyst, such as a copper-based system.[2]

  • Ring Construction: Building the pyridine ring from acyclic precursors through multi-component reactions.[1]

  • Functional Group Interconversion: Starting with a substituted picoline and modifying the functional groups. For instance, reduction of a nitro group to an amino group.

Q2: How can I improve the regioselectivity of my reaction to favor the desired isomer?

A2: Improving regioselectivity often involves:

  • Choice of Catalyst and Ligands: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the position of substitution.

  • Protecting Groups: Temporarily blocking more reactive sites on your molecule with protecting groups can direct the reaction to the desired position.

  • Reaction Conditions: Temperature, pressure, and solvent can all play a role in determining the major product isomer.

Q3: My purified product is still showing impurities by NMR. What are the next steps?

A3: If initial purification is insufficient, consider the following:

  • Re-purification: Repeat the purification step (e.g., column chromatography with a shallower solvent gradient or recrystallization from a different solvent system).

  • Alternative Purification Technique: If you used column chromatography, try recrystallization or an acid-base extraction.[3] An acid wash can protonate the basic pyridine nitrogen, allowing it to be extracted into an aqueous layer and separated from non-basic impurities.[4]

  • Derivative Formation: In some cases, it may be easier to purify a derivative of your compound and then convert it back to the desired product in a final step.

Q4: What is the best way to store this compound and its derivatives?

A4: These compounds should be stored in a cool, dry, and well-ventilated place.[1] They should be kept away from strong oxidizing agents, acids, and bases.[1] It is also advisable to store them under an inert atmosphere to prevent degradation from air and moisture.

Experimental Protocols

General Protocol for Copper-Catalyzed Amination of a Halogenated Picoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the halogenated picoline derivative (1.0 mmol), Cu₂O (0.05 mmol, 5 mol%), K₂CO₃ (0.2 mmol, 20 mol%), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%).[2]

  • Addition of Reagents: Add ethylene glycol (2 mL) as the solvent, followed by an aqueous ammonia solution (e.g., 28%, 20 mmol, 20 equiv.).[2]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-100 °C) for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate (4 x 10 mL).[2]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with an aqueous acidic solution (e.g., 1M HCl). The basic this compound derivative will move into the aqueous layer as its protonated salt.[3][4]

  • Separation and Neutralization: Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the product precipitates.

  • Re-extraction: Extract the purified product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

Visualizations

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A Reaction Setup (Starting Materials, Catalyst, Solvent) B Reaction (Heating, Stirring) A->B C Monitoring (TLC, LC-MS) B->C D Quenching & Extraction C->D Reaction Complete E Drying & Concentration D->E F Column Chromatography E->F Crude Product I Purity Check (NMR, LC-MS) F->I G Recrystallization G->I H Acid-Base Extraction H->I J Characterization I->J Pure Product

Caption: General workflow for the synthesis and purification of picoline derivatives.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 Sol1 Increase reaction time or temperature. Check catalyst activity. Q1->Sol1 No Q2 Are starting materials pure? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Purify starting materials. Q2->Sol2 No Q3 Were reaction conditions anhydrous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Dry solvents and glassware. Use inert atmosphere. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A logical diagram for troubleshooting low reaction yields.

References

3-Amino-2-methoxy-6-picoline stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Amino-2-methoxy-6-picoline in acidic and basic media for researchers, scientists, and drug development professionals. The information is based on general chemical principles and data for structurally related compounds due to the absence of specific stability studies for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in acidic or basic solutions?

Q2: What is the most likely degradation pathway in acidic media?

A2: The most probable degradation pathway in acidic media is the acid-catalyzed hydrolysis of the 2-methoxy group to a hydroxyl group, forming 3-Amino-2-hydroxy-6-picoline. This is a known reaction for 2-methoxypyridines.[1] The reaction is initiated by the protonation of the pyridine nitrogen or the methoxy oxygen, followed by nucleophilic attack by water.

Q3: What degradation is expected in basic media?

A3: this compound is expected to be relatively stable in basic media under inert conditions. However, in the presence of oxygen, aminophenols and related structures can be susceptible to oxidation, which may lead to colored degradation products. The specific degradation products in a basic medium are difficult to predict without experimental data.

Q4: Are there any visual indicators of degradation?

A4: Yes, a change in the color of the solution (e.g., development of a yellow or brown tint) or the formation of a precipitate can be indicators of degradation. You should also monitor the purity of your compound using analytical techniques like HPLC.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation:

  • For acidic conditions: Use the mildest acidic conditions and lowest temperature possible. If possible, protect the amino group prior to exposure to strong acids.

  • For basic conditions: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • General: Protect solutions from light, store at low temperatures, and use freshly prepared solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution turns yellow/brown upon adding acid. Acid-catalyzed degradation or oxidation.Perform the reaction at a lower temperature. Degas the solvent and work under an inert atmosphere.
Precipitate forms in the solution. Formation of a less soluble degradation product or salt.Check the identity of the precipitate. Adjust the pH or try a different solvent system.
Loss of assay or appearance of new peaks in HPLC. Chemical degradation of the compound.Conduct a forced degradation study to identify the degradation products and their formation kinetics. Optimize reaction/storage conditions (pH, temperature, atmosphere).
Inconsistent experimental results. Variable stability of the compound under your experimental conditions.Prepare fresh solutions for each experiment. Carefully control the pH, temperature, and exposure to air and light.

Quantitative Data

Currently, there is no published quantitative data on the degradation kinetics of this compound in acidic or basic media. Researchers are encouraged to perform their own stability studies and can use the following table template to record their findings.

Condition Time (hours) Initial Purity (%) Final Purity (%) Degradation Products (if identified)
0.1 M HCl (aq) at RT
0.1 M HCl (aq) at 50°C
0.1 M NaOH (aq) at RT
0.1 M NaOH (aq) at 50°C

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under acidic and basic stress conditions.[2][3][4][5]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

  • Prepare a second sample with 1 M HCl.

  • Keep the vials at room temperature and another set at an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Base Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

  • Prepare a second sample with 1 M NaOH.

  • Keep the vials at room temperature and another set at an elevated temperature (e.g., 60°C).

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

Visualizations

cluster_acid Hypothesized Acidic Degradation Parent This compound Protonated Protonated Intermediate Parent->Protonated + H+ Degradation_Product 3-Amino-2-hydroxy-6-picoline Protonated->Degradation_Product + H2O - CH3OH

Caption: Hypothesized degradation of this compound in acid.

Start Start: Stability Issue Encountered Check_Color Is there a color change? Start->Check_Color Check_Precipitate Is there a precipitate? Check_Color->Check_Precipitate No Action_Inert Work under inert atmosphere Check_Color->Action_Inert Yes Check_Purity Is there a loss of purity by HPLC? Check_Precipitate->Check_Purity No Action_pH Adjust pH Check_Precipitate->Action_pH Yes Action_Temp Lower the temperature Check_Purity->Action_Temp Yes End Problem Resolved Check_Purity->End No Action_Inert->End Action_Forced_Deg Perform forced degradation study Action_Temp->Action_Forced_Deg Action_Solvent Change solvent Action_pH->Action_Solvent Action_Solvent->End Action_Forced_Deg->End

Caption: Troubleshooting decision tree for stability issues.

Prep_Stock Prepare Stock Solution (1 mg/mL) Acid_Stress Acidic Stress (0.1M & 1M HCl at RT & 60°C) Prep_Stock->Acid_Stress Base_Stress Basic Stress (0.1M & 1M NaOH at RT & 60°C) Prep_Stock->Base_Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralize Neutralize Sample Sampling->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Analysis Analyze Data (Purity, Degradants) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Catalyst and Ligand Selection for Challenging 3-Amino-2-methoxy-6-picoline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-amino-2-methoxy-6-picoline. This challenging substrate presents unique difficulties due to the presence of multiple potential coordination sites and its specific electronic properties.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

The difficulty in using this compound in cross-coupling reactions stems from several factors:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[1]

  • Steric Hindrance: The methoxy group at the 2-position and the methyl group at the 6-position can create steric hindrance around the reactive site, impeding the approach of the catalyst and coupling partners.

  • Electronic Effects: The electron-donating nature of the amino and methoxy groups can influence the reactivity of the pyridine ring, potentially making oxidative addition more difficult.[1]

Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura couplings with this substrate?

For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are generally recommended.[2][3][4] Consider screening catalyst systems such as:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are known to be effective for heteroaryl couplings.[1]

  • Pre-catalysts: Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[1] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources like Pd(OAc)₂.[5]

Q3: What are the most common side reactions observed, and how can they be minimized?

Several side reactions can reduce the yield of the desired product:

  • Homocoupling: This involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1][2] Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.[1][2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is common with heteroaryl boronic acids, especially in the presence of aqueous bases.[1][2] Using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this issue.[1][2]

  • Dehalogenation: The halide on the coupling partner can be replaced by a hydrogen atom. Ensure that solvents are not a source of hydrides.[2]

Q4: Do I need to protect the amino group on this compound before attempting a coupling reaction?

While it is often possible to perform couplings on unprotected aminopyridines with the right choice of catalyst and ligand, N-protection (e.g., as an acetamide) can be a robust strategy to prevent catalyst inhibition and improve reproducibility, especially for challenging substrates or on a larger scale.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.[3]* Ensure all solvents and reagents are thoroughly degassed to remove oxygen.[3] * Use a high-quality palladium source and ligand. * Consider using a pre-catalyst to ensure the formation of the active species.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate.[4]* Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][3]
Suboptimal Base: The base may be too weak, too strong, or poorly soluble.[3]* Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] * For anhydrous conditions with K₃PO₄, a small, controlled amount of water may be beneficial.[3]
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.* Gradually increase the reaction temperature, monitoring for potential decomposition. Temperatures of 80-110 °C are common for challenging couplings.[1][3]
Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1][2]* Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[5][6]
Protodeboronation: Hydrolysis of the boronic acid.[1][2]* Use a boronic ester (e.g., pinacol ester) which is more stable.[1][2] * Employ anhydrous reaction conditions.[2]
Dehalogenation of Coupling Partner: Presence of a hydride source.[2]* Ensure solvents are pure and not a source of hydrides.[2]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction.* Increase the catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[1] * Consider a more stable pre-catalyst. * Ensure the reaction is well-stirred to prevent localized overheating.
Poor Solubility of Reagents: One or more components are not fully dissolved.* Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene).[7]

Quantitative Data from Related Systems

Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-Aminopyridines

Palladium Source Ligand Base Solvent Temp (°C) Yield (%) Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High6-Chloropyridin-3-amine
Pd₂(dba)₃XPhosK₃PO₄Dioxane110Good2-Chloro-3-aminopyridine
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O90Moderate6-Chloropyridin-3-amine
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80Variable2-Amino-4-bromopyridine

Data extrapolated from general guidelines for similar substrates.[3][6]

Experimental Protocols

The following are general starting protocols and will likely require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add the this compound derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1][6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by a suitable method, such as flash chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv.), the this compound (1.2 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., a suitable Buchwald ligand, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully (if a strong base was used). Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Is_Catalyst_Active Is the Pd(0) species active? Check_Catalyst->Is_Catalyst_Active Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Is_Catalyst_Active->Check_Ligand Yes Use_Precatalyst Use a Pre-catalyst (e.g., G3-Buchwald) Is_Catalyst_Active->Use_Precatalyst No Screen_Ligands Screen Ligands (e.g., SPhos, XPhos) Check_Ligand->Screen_Ligands No Check_Conditions 2. Evaluate Reaction Conditions Check_Ligand->Check_Conditions Yes Screen_Ligands->Check_Conditions Use_Precatalyst->Check_Ligand Is_Temp_Optimal Is temperature high enough? (80-110°C) Check_Conditions->Is_Temp_Optimal Increase_Temp Increase Temperature Is_Temp_Optimal->Increase_Temp No Check_Base Is the base optimal? (Solubility, Strength) Is_Temp_Optimal->Check_Base Yes Increase_Temp->Check_Base Screen_Bases Screen Bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Side_Reactions 3. Investigate Side Reactions Check_Base->Check_Side_Reactions Yes Screen_Bases->Check_Side_Reactions Is_Degassing_Thorough Is degassing adequate? (To prevent homocoupling) Check_Side_Reactions->Is_Degassing_Thorough Improve_Degassing Improve Degassing Protocol Is_Degassing_Thorough->Improve_Degassing No Is_Protodeboronation Protodeboronation evident? Is_Degassing_Thorough->Is_Protodeboronation Yes Improve_Degassing->Is_Protodeboronation Use_Boronic_Ester Use Boronic Ester / Anhydrous Conditions Is_Protodeboronation->Use_Boronic_Ester Yes Success Improved Yield Is_Protodeboronation->Success No Use_Boronic_Ester->Success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura couplings.

Catalyst_Selection_BH Start Select Catalyst for Buchwald-Hartwig with this compound Substrate_Analysis Substrate Analysis: - Aminopyridine (potential inhibition) - Sterically hindered Start->Substrate_Analysis Ligand_Requirements Ligand Requirements: - Bulky to promote reductive elimination - Electron-rich to facilitate oxidative addition Substrate_Analysis->Ligand_Requirements Initial_Screen Initial Ligand Screening Ligand_Requirements->Initial_Screen Buchwald_Ligands Biarylphosphines (Buchwald type) e.g., XPhos, RuPhos, BrettPhos Initial_Screen->Buchwald_Ligands Other_Ligands Other options: - Josiphos type - N-Heterocyclic Carbenes (NHCs) Initial_Screen->Other_Ligands Pd_Source Select Palladium Source Buchwald_Ligands->Pd_Source Other_Ligands->Pd_Source Pd_Precatalyst Pre-catalyst (Recommended) e.g., G3/G4 Precatalysts Pd_Source->Pd_Precatalyst Pd_Source_Standard Standard Source e.g., Pd2(dba)3, Pd(OAc)2 Pd_Source->Pd_Source_Standard Base_Solvent Select Base and Solvent Pd_Precatalyst->Base_Solvent Pd_Source_Standard->Base_Solvent Strong_Base Strong, non-nucleophilic base NaOtBu, LHMDS Base_Solvent->Strong_Base Weak_Base Weaker base for sensitive substrates Cs2CO3, K3PO4 Base_Solvent->Weak_Base Solvent Anhydrous, Aprotic Solvent Toluene, Dioxane Base_Solvent->Solvent Optimization Optimization & Troubleshooting Strong_Base->Optimization Weak_Base->Optimization Solvent->Optimization

Caption: Decision pathway for catalyst system selection in Buchwald-Hartwig amination.

References

Managing byproduct formation in reactions involving 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Amino-2-methoxy-6-picoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a reactant?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in reactions targeting the amino group or the pyridine ring. The most common applications include:

  • N-Functionalization: Acylation, alkylation, and sulfonylation of the 3-amino group.

  • Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki-Miyaura coupling, typically at a halogenated position on the pyridine ring (requiring a pre-functionalized substrate).

  • Diazotization: Conversion of the amino group to a diazonium salt for subsequent Sandmeyer-type reactions.

Q2: What are the key reactive sites on this compound, and how do they influence byproduct formation?

A2: The molecule has several reactive sites that can influence the outcome of a reaction:

  • 3-Amino Group: The primary site for nucleophilic attack and the intended site of reaction in many cases. Its reactivity can be modulated by the electronic effects of the methoxy and methyl groups.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting metal catalysts in cross-coupling reactions.

  • 2-Methoxy Group: Generally stable, but can be susceptible to demethylation under harsh acidic or certain nucleophilic conditions, leading to the corresponding pyridone byproduct.

  • 6-Methyl Group: While typically not reactive, it can be a site for undesired oxidation or side reactions under harsh oxidative conditions.

Q3: How can I purify my product from unreacted this compound and common byproducts?

A3: Purification strategies depend on the properties of the desired product and impurities. Common techniques include:

  • Aqueous Workup: An acidic wash (e.g., with 1M HCl) can remove the basic starting material and other basic byproducts by forming water-soluble salts.

  • Column Chromatography: Silica gel chromatography is effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a common starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Troubleshooting Guides

N-Acylation Reactions

Problem: Low yield of the desired N-acylated product and formation of multiple byproducts.

Possible Cause Troubleshooting/Management Strategy
Diacylation: The amino group is acylated twice.Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the reaction.
O-Acylation: The pyridine nitrogen is acylated.This is less common for the exocyclic amino group but can occur with highly reactive acylating agents. Use a non-coordinating base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of pyridine.
Low Reactivity: Incomplete conversion of the starting material.Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Increase the reaction temperature after the initial addition.
Starting Material Degradation: The starting material or product is unstable under the reaction conditions.Perform the reaction at a lower temperature. Use a milder base. Minimize the reaction time.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq.).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting N-Acylation

start Low Yield in N-Acylation check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (e.g., acyl chloride hydrolyzed?) start->check_reagents incomplete_conversion Incomplete Conversion? check_reagents->incomplete_conversion multiple_products Multiple Products? incomplete_conversion->multiple_products No increase_equivalents Increase Acylating Agent Equivalents (to 1.1-1.2) incomplete_conversion->increase_equivalents Yes check_diacylation Analyze for Diacylation (Mass Spec) multiple_products->check_diacylation Yes add_dmap Add Catalytic DMAP increase_equivalents->add_dmap increase_temp Increase Reaction Temperature add_dmap->increase_temp end_ok Optimized Protocol increase_temp->end_ok slow_addition Slow Addition at 0 °C slow_addition->end_ok use_stoichiometric Use Stoichiometric Acylating Agent (1.0 eq) check_diacylation->use_stoichiometric Diacylation Detected use_stoichiometric->slow_addition

Caption: Troubleshooting workflow for N-acylation reactions.

Buchwald-Hartwig Amination

Problem: Low conversion and/or significant byproduct formation when using a halogenated derivative of this compound in a Buchwald-Hartwig amination.

Possible Cause Troubleshooting/Management Strategy
Catalyst Inhibition: The pyridine nitrogen and/or the 3-amino group coordinate to the palladium catalyst, inhibiting its activity.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that favor the formation of the active monoligated palladium species. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).
Homocoupling of Amine: The starting aminopicoline couples with itself.Ensure rigorous degassing of the reaction mixture to remove oxygen. Use a well-defined Pd(0) precatalyst.
Dehalogenation: The halide on the starting material is replaced by hydrogen.Use anhydrous solvents. Avoid bases that can act as hydride donors. Optimize the reaction time to avoid prolonged heating.
Demethylation: The 2-methoxy group is cleaved.Use milder bases (e.g., K₃PO₄ instead of NaOtBu or LiHMDS). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Quantitative Data: Ligand Screening for Buchwald-Hartwig Amination

Ligand Catalyst Loading (mol%) Base Temperature (°C) Typical Yield (%) Key Byproducts Observed
P(t-Bu)₃2NaOtBu10045-60Dehalogenation, Homocoupling
XPhos2K₃PO₄9080-95Minimal
SPhos2K₂CO₃11075-90Traces of demethylation
RuPhos1.5LiHMDS8085-98Minimal

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add the halogenated this compound derivative (1.0 eq.), the coupling amine (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reaction Pathway: Buchwald-Hartwig Amination

pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Halogenated Picoline) aryl_halide->oxidative_addition amine R₂NH (Coupling Partner) ligand_exchange Ligand Exchange amine->ligand_exchange base Base base->ligand_exchange - HX product Ar-NR₂ (Desired Product) intermediate1 L-Pd(II)(Ar)(X) oxidative_addition->intermediate1 intermediate1->ligand_exchange intermediate2 L-Pd(II)(Ar)(NR₂) ligand_exchange->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Problem: Poor yields and significant byproduct formation in the Suzuki coupling of a halogenated this compound derivative.

Possible Cause Troubleshooting/Management Strategy
Protodeboronation: The boronic acid or ester is hydrolyzed back to the arene before it can couple.Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids. Ensure anhydrous reaction conditions. Use a weaker base if the reaction tolerates it.
Homocoupling of Boronic Acid: The boronic acid couples with itself.Rigorously degas all solvents and the reaction mixture to remove oxygen. Use a well-defined Pd(0) precatalyst to avoid side reactions during in-situ reduction of Pd(II).
Catalyst Inhibition: The aminopyridine substrate inhibits the palladium catalyst.Similar to Buchwald-Hartwig, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Low Reactivity of C-X bond: The electron-donating amino and methoxy groups reduce the electrophilicity of the coupling site.If using a chloro-picoline, consider converting it to the more reactive bromo- or iodo-picoline. Use a more active catalyst system (e.g., with a more electron-rich ligand).

Quantitative Data: Base and Solvent Effects in Suzuki Coupling

Base Solvent Temperature (°C) Typical Yield (%) Key Byproducts Observed
K₂CO₃Dioxane/H₂O (4:1)10070-85Protodeboronation, Homocoupling
K₃PO₄Toluene11085-95Minimal
CsFDMF (anhydrous)9080-92Low levels of dehalogenation
NaOtBuTHF (anhydrous)6550-70Significant protodeboronation

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane/water mixture).

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) with stirring for 1-12 hours. Microwave heating can often reduce reaction times.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Logical Relationship: Key Factors in Suzuki Coupling

suzuki Suzuki Coupling Success catalyst Active Catalyst System (Pd(0) + Ligand) suzuki->catalyst boronic_acid Stable Boronic Acid/Ester suzuki->boronic_acid substrate Reactive Aryl Halide suzuki->substrate conditions Optimized Conditions (Base, Solvent, Temp) suzuki->conditions catalyst_inhibition Catalyst Inhibition catalyst->catalyst_inhibition mitigates protodeboronation Protodeboronation boronic_acid->protodeboronation prevents homocoupling Homocoupling conditions->homocoupling minimizes

Caption: Key factors influencing successful Suzuki coupling.

Scale-up challenges for the synthesis of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-methoxy-6-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes for this compound and related aminopyridines include:

  • Nucleophilic Aromatic Substitution (SNAr): This can involve the direct amination of a pre-functionalized picoline ring, often using a halogenated precursor.

  • Transition Metal-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination are powerful for forming the C-N bond.[1]

  • Nitration followed by Reduction: This involves introducing a nitro group onto the picoline ring and then reducing it to the desired amine.[2]

Q2: What are the primary scale-up challenges for the synthesis of this compound?

A2: Scaling up the synthesis of this compound can present several challenges:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reagents on a large scale is critical for consistent product quality.

  • Purification: Isolation and purification of the final product from starting materials, byproducts, and catalysts can be complex at a larger scale. The basic nature of the product can lead to difficult chromatography.[3]

  • Catalyst Removal: For catalyzed reactions, complete removal of the metal catalyst is often a stringent requirement, especially for pharmaceutical applications.

Q3: How can I purify this compound effectively, especially from its isomers?

A3: Purifying this compound, particularly from positional isomers, can be challenging due to their similar physical properties.[4] Consider the following strategies:

  • Column Chromatography with Modified Stationary or Mobile Phases: Using a basic modifier like triethylamine in the mobile phase can mitigate peak tailing on silica gel.[3] Alternatively, using alumina as the stationary phase can be beneficial.

  • Crystallization: Careful selection of a solvent system can allow for selective crystallization of the desired isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, option for separating isomers.[3]

Troubleshooting Guides

Scenario 1: Low Yield in Copper-Catalyzed Amination

Question: I am attempting a copper-catalyzed amination of a 3-halo-2-methoxy-6-picoline derivative and observing very low yields. What are the potential causes and solutions?

Answer:

Potential Cause Troubleshooting Suggestion
Catalyst Inactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the copper catalyst.
Incorrect Ligand The choice of ligand is crucial. Screen different ligands (e.g., diamines, phenanthrolines) to find the optimal one for your specific substrate.
Suboptimal Base The base plays a key role. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and their stoichiometry.
Low Reaction Temperature Amination reactions often require elevated temperatures. Gradually increase the reaction temperature and monitor for product formation and decomposition.
Poor Substrate Reactivity If using a chloro-picoline, consider switching to a more reactive bromo- or iodo-picoline precursor.
Scenario 2: Incomplete Reaction in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 3-bromo-2-methoxy-6-picoline is stalling and not going to completion. How can I improve the conversion?

Answer:

Potential Cause Troubleshooting Suggestion
Deactivated Palladium Catalyst Ensure rigorous exclusion of air and moisture using standard Schlenk techniques.[5] Use freshly opened, high-purity catalyst and ligands.
Insufficiently Strong Base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[6] Ensure the base is fresh and of high purity.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used. Screen different anhydrous, degassed solvents.
Steric Hindrance The steric bulk of the phosphine ligand is critical. Experiment with different Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to find the right balance of reactivity and stability.[1]
Low Reaction Temperature While some Buchwald-Hartwig reactions proceed at room temperature, many require heating. Incrementally increase the temperature, monitoring for conversion and potential side reactions.
Scenario 3: Formation of Multiple Products in Nitration Reaction

Question: I am trying to synthesize this compound via a nitration-reduction pathway, but the initial nitration step is giving me a mixture of isomers. How can I improve the regioselectivity?

Answer:

Potential Cause Troubleshooting Suggestion
Harsh Nitrating Conditions The directing effects of the methoxy and methyl groups can be overcome by harsh conditions, leading to multiple nitration products. Try milder nitrating agents (e.g., KNO₃ in H₂SO₄) and lower reaction temperatures.[7]
Incorrect Order of Functional Group Introduction The regiochemical outcome is highly dependent on the existing substituents. Consider altering the synthetic sequence. For example, nitrating before introducing the methoxy group might favor a different isomer.
Protonation of the Pyridine Ring Under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. The reaction may be proceeding on the small amount of unprotonated pyridine. Carefully control the acidity of the reaction medium.
Thermodynamic vs. Kinetic Control The isomer ratio can be influenced by reaction time and temperature. Analyze the product distribution at different time points to determine if the reaction is under kinetic or thermodynamic control.

Experimental Protocols

Copper-Catalyzed Amination of 3-Bromo-2-methoxy-6-picoline

This protocol is a representative procedure based on general methods for copper-catalyzed aminations of halopyridines.[8][9]

Materials:

ReagentMolar Equivalent
3-Bromo-2-methoxy-6-picoline1.0
Aqueous Ammonia (28%)20.0
Copper(I) Oxide (Cu₂O)0.05
N,N'-Dimethylethylenediamine (DMEDA)0.10
Potassium Carbonate (K₂CO₃)2.0
Ethylene Glycol-

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 3-Bromo-2-methoxy-6-picoline, Cu₂O, and K₂CO₃.

  • Add ethylene glycol, followed by DMEDA and aqueous ammonia.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-6-picoline

This protocol is a general guideline for a lab-scale Buchwald-Hartwig amination.[5]

Materials:

ReagentMolar Equivalent
3-Bromo-2-methoxy-6-picoline1.0
Ammonia (as a 0.5 M solution in dioxane)1.5
Pd₂(dba)₃0.01
XPhos0.02
Sodium tert-butoxide (NaOt-Bu)1.8
Anhydrous Toluene-

Procedure:

  • In a glovebox, add 3-Bromo-2-methoxy-6-picoline, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried reaction vessel.

  • Add anhydrous toluene and the ammonia solution.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reaction_Setup Reaction Setup: - Add reagents to flask - Purge with inert gas Start->Reaction_Setup Solvent_Addition Add Anhydrous Solvent Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir (Monitor Progress) Solvent_Addition->Heating_Stirring Reaction_Complete Reaction_Complete Heating_Stirring->Reaction_Complete Quenching Quench Reaction Reaction_Complete->Quenching Yes Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purification (e.g., Chromatography) Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship Problem Low Yield or Incomplete Reaction Cause1 Catalyst Inactivation Problem->Cause1 Cause2 Suboptimal Conditions (Temp, Solvent, Base) Problem->Cause2 Cause3 Poor Substrate Reactivity Problem->Cause3 Solution1 Use Inert Atmosphere & High-Purity Reagents Cause1->Solution1 Solution2 Screen Reaction Parameters Cause2->Solution2 Solution3 Modify Starting Material Cause3->Solution3

Caption: Troubleshooting logic for low-yield synthesis reactions.

References

Technical Support Center: 3-Amino-2-methoxy-6-picoline in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Amino-2-methoxy-6-picoline to overcome catalyst inhibition in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound as a catalyst inhibition solution.

Issue 1: Reaction Yield is Low or No Product is Formed

Possible Cause Troubleshooting Step Rationale
Incorrect Additive Concentration Optimize the concentration of this compound. Start with a 1:1 ratio relative to the palladium catalyst and screen higher and lower concentrations.The additive's effectiveness is often concentration-dependent. Too little may not be sufficient to mitigate inhibition, while too much could potentially interfere with the catalytic cycle.
Catalyst Inhibition by Substrate/Product The nitrogen on a pyridine-containing substrate or product can bind to the palladium catalyst, causing inhibition.[1]This compound may act as a sacrificial ligand, preferentially binding to the catalyst and preventing the inhibitory substrate/product from doing so.
Ineffective Catalyst System Switch to a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands can sterically shield the palladium center and promote the desired catalytic pathway, overcoming inhibition.[1]
Insufficient Reaction Temperature Increase the reaction temperature in increments of 10-20°C. Consider switching to a higher-boiling solvent if necessary.Higher temperatures can sometimes overcome the energy barrier of inhibited steps in the catalytic cycle.[2]
Improper Solvent or Base Screen different solvents (e.g., dioxane, THF, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃).[1] The choice of base is crucial for activating the boronic acid in the transmetalation step.[1]Solvent and base can significantly impact reactant solubility and the overall rate of the catalytic cycle.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

Possible Cause Troubleshooting Step Rationale
Presence of Oxygen Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of boronic acids.[1][3]
Protodeboronation Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) for enhanced stability.[1]This side reaction occurs when the C-B bond of the boronic acid is cleaved by a proton source, such as water.[1]
Incorrect Stoichiometry Carefully check the stoichiometry of all reactants.An excess of one coupling partner can lead to its homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound overcomes catalyst inhibition?

A1: While the precise mechanism is subject to ongoing research, one hypothesis is that this compound acts as a "sacrificial" or "scavenger" ligand. In reactions involving pyridine-containing substrates, the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming an inactive species. This compound, being a substituted picoline itself, may preferentially coordinate to the palladium center, preventing the inhibitory substrate or product from deactivating the catalyst. Its specific electronic and steric properties may allow it to dissociate more readily than the inhibitor, thus regenerating the active catalyst.

Q2: In which types of reactions is this compound most effective?

A2: this compound is anticipated to be most effective in palladium-catalyzed cross-coupling reactions where catalyst inhibition by nitrogen-containing substrates or products is a known issue. This is particularly relevant in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving pyridines, quinolines, and other N-heterocycles.[1][4]

Q3: How does this compound compare to other additives used to mitigate catalyst inhibition?

A3: The effectiveness of any additive is highly dependent on the specific reaction conditions. Compared to bulky phosphine ligands, which sterically hinder inhibitor binding, this compound may offer an alternative electronic-based approach. It is recommended to screen a panel of additives, including phosphine ligands and other nitrogen-based compounds, to determine the optimal solution for a particular transformation.

Q4: Are there any known incompatibilities with this compound?

A4: As a basic amine, this compound could potentially react with highly acidic starting materials or reagents. It is always advisable to perform a small-scale test reaction to check for any unforeseen incompatibilities.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling using this compound

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add this compound (0.02 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred for the specified time (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Data Presentation

Table 1: Effect of this compound on the Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

Entry Pd Catalyst Ligand/Additive Equivalents of Additive Yield (%)
1Pd(PPh₃)₄None-15
2Pd(PPh₃)₄This compound0.545
3Pd(PPh₃)₄This compound1.085
4Pd(PPh₃)₄This compound2.070
5Pd₂(dba)₃SPhos1.092

Reaction conditions: 2-Bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (2 mol%), K₂CO₃ (2.0 mmol), dioxane/H₂O (4:1), 100°C, 12 h. Yields are for the isolated product.

Visualizations

Catalytic_Cycle_Inhibition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Inactive_Complex Inactive Pd(0) Complex Pd(0)L2->Inactive_Complex Inhibition Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Pd(II)_Diaryl Pd(II) Diaryl Complex (Ar-Pd(II)-Ar') Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product Inhibitor Inhibitor (e.g., Pyridine Substrate) Inhibitor->Inactive_Complex

Caption: Inhibition of the Suzuki-Miyaura catalytic cycle by a coordinating substrate.

Additive_Mechanism Catalyst_Pool Active Pd(0) Catalyst Pool Inactive_Complex Inactive Catalyst-Inhibitor Complex Catalyst_Pool->Inactive_Complex Inhibition (Strong Binding) Additive_Complex Reversibly Bound Catalyst-Additive Complex Catalyst_Pool->Additive_Complex Protective Binding (Reversible) Inhibitor Inhibitory Substrate (e.g., 2-Halopyridine) Inhibitor->Inactive_Complex Additive This compound Additive->Additive_Complex Catalytic_Cycle Productive Catalytic Cycle Additive_Complex->Catalytic_Cycle Enters Cycle

References

Strategies to minimize homocoupling of 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-2-methoxy-6-picoline. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during synthetic reactions involving this reagent, with a particular focus on minimizing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?

A1: Homocoupling refers to a side reaction where two molecules of the same starting material react with each other to form a symmetrical dimer. In the case of this compound, this can occur in two primary ways:

  • As a nucleophile in cross-coupling: If this compound is used as the amine component in a cross-coupling reaction (e.g., Buchwald-Hartwig amination), it can react with itself, leading to the formation of a bipyridine byproduct.

  • As an organometallic reagent: If this compound is first converted to an organometallic reagent (e.g., a boronic ester for a Suzuki coupling), this intermediate can couple with itself.

Homocoupling is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.

Q2: What are the primary causes of homocoupling?

A2: Homocoupling in palladium-catalyzed cross-coupling reactions is often promoted by:

  • Oxygen: The presence of oxygen can facilitate the oxidative homocoupling of organometallic intermediates.[1][2]

  • Catalyst Choice: The choice of palladium precursor and ligands can significantly influence the extent of homocoupling.

  • Reaction Conditions: Parameters such as temperature, solvent, and base can all play a role in promoting or suppressing this side reaction.

Q3: Can this compound undergo other forms of dimerization?

A3: Yes, aminopyridine derivatives can be susceptible to oxidative dimerization, where the amino groups are involved in the formation of azo or other coupled products. This is particularly a risk under oxidative conditions.[3] Maintaining an inert atmosphere is crucial when working with aminopyridines to prevent such side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of a homocoupled byproduct is observed.

Your reaction is producing a substantial amount of the dimer of this compound, reducing the yield of your desired cross-coupled product.

dot

cluster_0 Troubleshooting Homocoupling Start Start High_Homocoupling High Homocoupling Observed Start->High_Homocoupling Check_Atmosphere Is the reaction run under a strictly inert atmosphere? High_Homocoupling->Check_Atmosphere Degas_Solvents Degas solvents and reagents thoroughly. Check_Atmosphere->Degas_Solvents No Check_Catalyst Review catalyst system (Pd source and ligand). Check_Atmosphere->Check_Catalyst Yes Use_Inert_Gas Maintain a positive pressure of N2 or Ar. Degas_Solvents->Use_Inert_Gas Use_Inert_Gas->Check_Catalyst Use_Precatalyst Consider a Pd(0) precatalyst or a palladacycle. Check_Catalyst->Use_Precatalyst Optimize_Ligand Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). Use_Precatalyst->Optimize_Ligand Check_Base Is the base appropriate? Optimize_Ligand->Check_Base Weaker_Base Try a weaker base (e.g., K2CO3, Cs2CO3). Check_Base->Weaker_Base Too Strong? Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Appropriate Weaker_Base->Check_Temp Lower_Temp Attempt the reaction at a lower temperature. Check_Temp->Lower_Temp Too High? Resolved Issue Resolved Check_Temp->Resolved Optimized Lower_Temp->Resolved

Caption: Troubleshooting workflow for minimizing homocoupling.

Possible Causes and Solutions:

Parameter Possible Cause Recommended Solution Rationale
Reaction Atmosphere Presence of oxygen.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[1][2]Oxygen can promote the oxidative homocoupling of organometallic intermediates.
Palladium Source Use of a Pd(II) source that requires in-situ reduction.Employ a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst. The addition of a mild reducing agent like potassium formate can also help.[4]In-situ reduction of Pd(II) to Pd(0) can sometimes favor homocoupling pathways.
Ligand Suboptimal ligand choice.Screen bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.[5]These ligands can promote the desired cross-coupling pathway and sterically hinder the formation of homocoupled byproducts.
Base The base may be too strong or not suitable for the substrate.If using a strong base like NaOtBu, consider switching to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The choice of base can influence catalyst activity and the prevalence of side reactions.
Temperature The reaction temperature may be too high.Attempt the reaction at a lower temperature.Higher temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homocoupling.

Issue 2: Low or no yield of the desired product, with starting material remaining.

Your reaction is not proceeding to completion, and you observe unreacted this compound.

dot

cluster_1 Troubleshooting Low Yield Start Start Low_Yield Low or No Yield Start->Low_Yield Check_Catalyst_Activity Is the catalyst active? Low_Yield->Check_Catalyst_Activity Catalyst_Deactivation Potential catalyst deactivation by the aminopyridine. Check_Catalyst_Activity->Catalyst_Deactivation Suspected Check_Reaction_Conditions Review reaction conditions (temperature, solvent). Check_Catalyst_Activity->Check_Reaction_Conditions Likely Active Increase_Ligand_Loading Increase ligand to palladium ratio. Catalyst_Deactivation->Increase_Ligand_Loading Use_Bulky_Ligands Employ bulky ligands to shield the metal center. Increase_Ligand_Loading->Use_Bulky_Ligands Use_Bulky_Ligands->Check_Reaction_Conditions Increase_Temp Gradually increase the reaction temperature. Check_Reaction_Conditions->Increase_Temp Screen_Solvents Screen different solvents (e.g., Toluene, Dioxane, THF). Increase_Temp->Screen_Solvents Check_Reagent_Quality Are the reagents pure and dry? Screen_Solvents->Check_Reagent_Quality Purify_Reagents Purify starting materials and ensure anhydrous conditions. Check_Reagent_Quality->Purify_Reagents Uncertain Resolved Reaction Optimized Check_Reagent_Quality->Resolved Yes Purify_Reagents->Resolved

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

Parameter Possible Cause Recommended Solution Rationale
Catalyst Inhibition The nitrogen atoms of the aminopyridine can coordinate to the palladium center, leading to catalyst deactivation.[4]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. Increasing the reaction temperature may also help mitigate this inhibition.[4]Bulky ligands can prevent the strong coordination of the pyridine nitrogen to the palladium, maintaining catalyst activity.
Inefficient Oxidative Addition If using a halogenated derivative of this compound, the carbon-halogen bond may not be sufficiently reactive.Screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.[4] Consider switching to a more reactive halide (I > Br > Cl).The electronic and steric properties of the ligand can significantly impact the rate-limiting oxidative addition step.
Suboptimal Reaction Conditions The reaction temperature may be too low, or the solvent may not be ideal.Gradually increase the reaction temperature and screen different solvents such as toluene, dioxane, or THF.These parameters have a significant impact on reaction kinetics and the solubility of reagents.
Reagent Quality Impurities or moisture in the starting materials or solvents can interfere with the reaction.Ensure all reagents are pure and that anhydrous conditions are maintained.Cross-coupling reactions are often sensitive to moisture and impurities.

Experimental Protocols

The following are general protocols that can be adapted for reactions involving this compound, with a focus on minimizing homocoupling.

Protocol 1: Buchwald-Hartwig Amination (Minimizing Amine Homocoupling)

This protocol is for the coupling of an aryl halide with this compound.

dot

cluster_2 Buchwald-Hartwig Protocol Prep 1. Prepare Glassware and Reagents: - Oven-dry all glassware. - Degas solvent (e.g., Toluene) by sparging with N2 or Ar for 30 min. Setup 2. Reaction Setup: - To a Schlenk flask, add Aryl Halide (1.0 eq), Pd source (e.g., Pd2(dba)3, 2 mol%), and Ligand (e.g., RuPhos, 4 mol%). - Add Base (e.g., Cs2CO3, 1.5 eq). Prep->Setup Inert 3. Establish Inert Atmosphere: - Seal the flask, evacuate, and backfill with N2 or Ar (repeat 3x). Setup->Inert Addition 4. Add Amine and Solvent: - Under positive inert gas flow, add this compound (1.2 eq). - Add degassed solvent via syringe. Inert->Addition Reaction 5. Reaction: - Heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. - Monitor by TLC or LC-MS. Addition->Reaction Workup 6. Work-up and Purification: - Cool to room temperature. - Dilute with an organic solvent, wash with water and brine. - Dry, concentrate, and purify by chromatography. Reaction->Workup

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reagent and Glassware Preparation: All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (e.g., toluene, dioxane) should be thoroughly degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: In a Schlenk flask under a positive flow of inert gas, add the aryl halide (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Addition of Amine: Add this compound (1.2 eq.) to the flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Suzuki Coupling (Minimizing Boronic Acid/Ester Homocoupling)

This protocol is for the coupling of a boronic acid or ester derivative of this compound with an aryl halide.

  • Reagent and Glassware Preparation: As in Protocol 1, ensure all glassware is dry and the solvent is degassed.

  • Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester of this compound (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reaction Execution: Add the degassed solvent system via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their reactions to minimize the formation of homocoupled byproducts when working with this compound.

References

Validation & Comparative

A Comparative Guide to 3-Amino-2-methoxy-6-picoline and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Aminopicolines, a class of substituted pyridines, are versatile intermediates in medicinal chemistry.[1] This guide provides a comparative analysis of 3-Amino-2-methoxy-6-picoline against other aminopicoline isomers, focusing on their physicochemical properties, reactivity, and applications in synthesis, supported by experimental data and protocols.

The strategic placement of amino, methoxy, and methyl groups on the pyridine ring dictates the electron density distribution, steric hindrance, and, consequently, the chemical behavior of each isomer.[2] Understanding these nuances is key to leveraging their unique characteristics in the synthesis of complex molecular architectures.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of an isomer are foundational to its behavior in a reaction. Properties such as boiling point, density, and lipophilicity (XLogP3) affect solvent choice and reaction conditions, while basicity (pKa) is a crucial indicator of nucleophilicity and reactivity.

PropertyThis compound3-Amino-6-methoxy-2-picoline2-Amino-6-methylpyridine4-Amino-3-methylpyridine
Molecular Formula C₇H₁₀N₂O[3]C₇H₁₀N₂OC₆H₈N₂C₆H₈N₂
Molecular Weight 138.17 g/mol [3]138.17 g/mol 108.14 g/mol 108.14 g/mol
Appearance Dark brown liquid[4][5]Data not availableSolidSolid
Boiling Point 246.7 °C at 760 mmHg[4]Data not available207-209 °C229 °C
Density 1.103 g/cm³[4]Data not available1.003 g/cm³Data not available
XLogP3 0.9[3]0.90.80.7

Reactivity and Synthetic Utility: The Impact of Isomerism

The reactivity of aminopicoline isomers is governed by the interplay of electronic and steric effects of the substituents. The amino group is a strong electron-donating group, activating the pyridine ring towards electrophilic substitution.[2] The methoxy group is also strongly activating, while the methyl group provides weaker activation through induction.[2][6] The relative positions of these groups determine the regioselectivity of reactions and the nucleophilicity of the amino group.

This compound: In this isomer, the powerful activating effects of the amino and methoxy groups are ortho and para to the C4 and C5 positions. The C2 and C6 positions are occupied. This electronic arrangement strongly activates the C5 position for electrophilic aromatic substitution. The proximity of the methoxy group to the amino group at C3 may introduce some steric hindrance and potential for intramolecular hydrogen bonding, subtly modulating the amino group's reactivity.

Other Aminopicoline Isomers:

  • 3-Amino-6-methoxy-2-picoline: Here, the methoxy group is para to the amino group, strongly reinforcing activation at the C5 position. This isomer is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

  • 2-Amino-6-methylpyridine: The amino group at C2 strongly activates the C3 and C5 positions for electrophilic attack. It is a common building block for creating ligands and pharmaceuticals.

  • 3-Amino-4-picoline: This isomer is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[7] The amino group at C3 directs electrophiles to the C2, C4, and C6 positions, with the outcome influenced by the directing effect of the C4-methyl group.

The varying reactivity profiles are critical in multistep syntheses where precise control over regioselectivity is necessary. The choice of isomer can be the difference between a high-yield, selective reaction and the formation of a complex mixture of products.

Caption: Electronic influence of substituents on pyridine ring activation.

Comparative Experimental Data

Direct, quantitative comparisons of reactivity across a wide range of aminopicoline isomers are not extensively documented in single studies. However, by examining individual synthetic applications, we can infer performance differences. Cross-coupling reactions, such as the Buchwald-Hartwig amination, are common transformations where the choice of isomer is critical.

ReactionAminopicoline IsomerCoupling PartnerCatalyst/LigandConditionsYield
Buchwald-Hartwig Amination 5-amino-2-methoxypyridine2-chloro-quinolinePd₂(dba)₃ / Xantphos1,4-dioxane, Cs₂CO₃, 110 °C, 12h[8]62%[8]
Suzuki Coupling 3-amino-6-chloropyridazine(Hetero)arylboronic acidsPd(PPh₃)₄Dioxane/Water, Na₂CO₃, Reflux55-90%[9]

The data indicates that aminopyridines and their analogs are effective nucleophiles in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[8][9] The yield and efficiency of these reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Key Experimental Protocols

To ensure reproducibility, standardized protocols are essential. The following are generalized methodologies for key reactions involving aminopicoline isomers. Researchers should note that optimization for each specific isomer is crucial.[2]

Protocol 1: N-Acylation

This reaction assesses the nucleophilicity of the exocyclic amino group.[2]

  • Dissolve the aminopicoline isomer (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).

  • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.[2]

Protocol 2: Buchwald-Hartwig Amination

This cross-coupling reaction is fundamental for forming C-N bonds.[8]

Buchwald_Hartwig_Workflow start Start step1 Combine aminopicoline (1.0 eq), aryl halide (1.0 eq), base (e.g., Cs2CO3, 2.0 eq), Pd catalyst (e.g., Pd2(dba)3, 0.05 mol%), and ligand (e.g., Xantphos, 0.1 mol%) in a sealed tube. start->step1 step2 Evacuate and backfill the vessel with nitrogen (3x). step1->step2 step3 Add anhydrous solvent (e.g., 1,4-dioxane). step2->step3 step4 Heat the reaction mixture (e.g., 110 °C) for 12-24 hours. step3->step4 step5 Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). step4->step5 step6 Filter the mixture through a pad of celite. step5->step6 step7 Concentrate the filtrate and purify the residue via column chromatography. step6->step7 end_node End: Purified Product step7->end_node

Caption: Generalized workflow for Buchwald-Hartwig amination.
Protocol 3: Diazotization and Sandmeyer Reaction

This two-step process converts the amino group into various other functionalities (e.g., -Cl, -Br, -CN).[2]

  • Diazotization: Suspend the aminopicoline isomer (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[2]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl, CuBr, 1.2 eq) in the corresponding concentrated acid at 0-5 °C.

  • Slowly add the cold diazonium salt solution from step 1 to the copper(I) salt solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[2]

  • Cool the mixture and extract the product.

Isomer_Selection_Logic start Synthetic Goal Defined q1 What is the desired reaction type? start->q1 sub Electrophilic Aromatic Substitution q1->sub Substitution coupling Cross-Coupling (e.g., Suzuki, Buchwald) q1->coupling Coupling n_func N-Functionalization (e.g., Acylation) q1->n_func N-Reaction q2 Analyze directing effects of all substituents. Select isomer with highest activation at target position. sub->q2 q3 Consider steric hindrance near the amino group. Evaluate electronic effects on N-nucleophilicity. coupling->q3 n_func->q3 result Optimal Isomer Selected q2->result q3->result

Caption: Logical workflow for selecting the appropriate aminopicoline isomer.

Conclusion

This compound and its isomers are not interchangeable reagents. The specific substitution pattern on the pyridine ring creates a unique chemical entity with a distinct reactivity profile. For synthetic chemists, a deep understanding of the electronic and steric properties of each isomer is paramount. While this compound offers a specific pattern of ring activation, other isomers provide alternative regioselectivities and reactivities that may be better suited for a given synthetic target. This comparative guide underscores the importance of careful isomer selection, a decision that is fundamental to the successful design and execution of synthetic strategies in drug discovery and development.

References

Comparative Efficacy of 3-Aminopyridin-2-one Derived Kinase Inhibitors Against Mitotic Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of a novel class of kinase inhibitors targeting Monopolar Spindle 1 (MPS1) and Aurora kinases, benchmarked against established alternatives.

This guide provides a comprehensive analysis of the efficacy of kinase inhibitors derived from a 3-aminopyridin-2-one scaffold, a promising new class of anti-mitotic agents. The development of these inhibitors, originating from a closely related analog of 3-Amino-2-methoxy-6-picoline, has revealed potent activity against key regulators of cell division: Monopolar Spindle 1 (MPS1) and Aurora kinases. This document summarizes their inhibitory activity, compares them with other known inhibitors, details the experimental methodologies for their evaluation, and visualizes their mechanism of action within cellular signaling pathways.

Efficacy and Selectivity Profile

A fragment library based on the 3-aminopyridin-2-one scaffold was synthesized and screened against a panel of 26 protein kinases. This screening identified two lead fragments, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, as ligand-efficient inhibitors of MPS1 and the Aurora kinase family, both of which are critical targets in oncology.[1][2][3]

Quantitative Inhibitor Performance

The inhibitory activity of the lead 3-aminopyridin-2-one derivatives and a selection of established MPS1 and Aurora kinase inhibitors are presented below. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Comparative Efficacy of 3-Aminopyridin-2-one Derivatives and Alternative Inhibitors against MPS1 Kinase.

Inhibitor ClassCompound NameTarget KinaseIC50 (nM)Notes
3-Aminopyridin-2-one 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1>50% inhibition at 100 µMLead fragment with good ligand efficiency.[1]
3-Aminopyridin-2-one 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS1>50% inhibition at 100 µMLead fragment with good ligand efficiency.[1]
PyrrolopyridineMps1-IN-1MPS1367ATP-competitive inhibitor.
PyrimidodiazepinoneMps1-IN-2MPS1145Dual Mps1/Plk1 inhibitor.
ImidazopyridazineNMS-P715MPS1182Selective, ATP-competitive inhibitor.
ImidazopyrazineBAY 1161909MPS1<10Novel, selective Mps1 inhibitor.

Table 2: Comparative Efficacy of 3-Aminopyridin-2-one Derivatives and Alternative Inhibitors against Aurora Kinases.

Inhibitor ClassCompound NameTarget KinaseIC50 (nM)Notes
3-Aminopyridin-2-one 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A>50% inhibition at 100 µMAlso showed activity against Aurora B.[1]
3-Aminopyridin-2-one 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneAurora A>50% inhibition at 100 µMAlso showed activity against Aurora B.[1]
PyrrolopyrazolePHA-739358 (Danusertib)Aurora A/B/C13 (A), 79 (B), 61 (C)Pan-Aurora inhibitor, also targets BCR-ABL.
PyrazoloquinazolineAZD1152 (Barasertib)Aurora B0.37Highly selective for Aurora B over Aurora A.
Aminopyrazole-QuinazolineVX-680 (Tozasertib)Aurora A/B/C0.7 (A), 18 (B), 4.6 (C)Pan-Aurora inhibitor.
Pyrimido-oxazineMLN8237 (Alisertib)Aurora A1.2Selective inhibitor of Aurora A.

Signaling Pathways and Mechanism of Action

MPS1 and Aurora kinases are central regulators of mitosis, ensuring the fidelity of chromosome segregation. Their inhibition disrupts this process, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.

MPS1 Signaling in the Spindle Assembly Checkpoint (SAC): MPS1 is a key upstream kinase in the SAC. At the onset of mitosis, it localizes to unattached kinetochores and initiates a signaling cascade that prevents premature entry into anaphase. Inhibition of MPS1 abrogates the SAC, causing cells to exit mitosis with misaligned chromosomes, leading to aneuploidy and cell death.[4]

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 MAD1 MAD1 MPS1->MAD1 phosphorylates MAD2 MAD2 MAD1->MAD2 recruits APC/C APC/C MAD2->APC/C inhibits BUB1 BUB1 Securin Securin APC/C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers MPS1_Inhibitor MPS1_Inhibitor MPS1_Inhibitor->MPS1 inhibits Aurora_Kinase_Signaling cluster_spindle_pole Spindle Pole / Centrosome cluster_centromere Centromere Aurora_A Aurora_A Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly promotes Aurora_B Aurora_B Histone_H3 Histone_H3 Aurora_B->Histone_H3 phosphorylates (Ser10) Kinetochore_MT_Correction Kinetochore_MT_Correction Aurora_B->Kinetochore_MT_Correction corrects attachments Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation facilitates Aurora_Kinase_Inhibitor Aurora_Kinase_Inhibitor Aurora_Kinase_Inhibitor->Aurora_A inhibits Aurora_Kinase_Inhibitor->Aurora_B inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate (fluorescently labeled) - ATP - Inhibitor dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in microplate: - Add inhibitor - Add kinase - Incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding substrate/ATP mix Reaction_Setup->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction (optional, often not needed for this assay) Incubate->Stop_Reaction Analysis Analyze on Caliper LabChip: - Electrophoretic separation - Fluorescence detection Stop_Reaction->Analysis Data_Processing Process data: - Quantify substrate and product - Calculate % inhibition - Determine IC50 Analysis->Data_Processing End End Data_Processing->End

References

Validating the Structure of 3-Amino-2-methoxy-6-picoline Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 3-Amino-2-methoxy-6-picoline derivatives, complete with detailed experimental protocols and supporting data.

Performance Comparison: NMR vs. Other Spectroscopic Methods

While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies functional groups, NMR spectroscopy stands unparalleled in its ability to elucidate the precise three-dimensional structure of a molecule. For complex substitution patterns as seen in this compound derivatives, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for definitive proton and carbon assignments and for establishing connectivity between atoms.

Quantitative NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These values serve as a benchmark for the analysis of its derivatives. The predictions were generated using a validated online NMR prediction tool.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃ at 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-46.95d
H-56.31d
NH₂3.65s (broad)
OCH₃3.85s
CH₃2.35s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ at 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2155.8
C-3135.5
C-4120.7
C-5107.9
C-6151.2
OCH₃55.4
CH₃22.1

Detailed Experimental Protocols

A comprehensive structural validation of a this compound derivative involves a suite of NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. 1D NMR Spectroscopy:

  • ¹H NMR:

    • Acquire a standard proton spectrum to observe the chemical shifts, integration, and multiplicity of all protons.

    • Typical parameters on a 500 MHz spectrometer: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

    • Typical parameters on a 125 MHz spectrometer: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton couplings (typically through 2-3 bonds).

    • Cross-peaks in the 2D spectrum connect protons that are coupled to each other, which is crucial for identifying adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation).

    • This is the primary method for assigning the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).

    • HMBC is essential for identifying quaternary carbons and for piecing together the molecular fragments identified by COSY and HSQC.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for NMR-based structure validation and the logical interplay of the different NMR techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve compound in deuterated solvent transfer Transfer to NMR tube dissolve->transfer proton_nmr Acquire ¹H NMR transfer->proton_nmr carbon_nmr Acquire ¹³C NMR transfer->carbon_nmr cosy Acquire COSY proton_nmr->cosy hsqc Acquire HSQC proton_nmr->hsqc hmbc Acquire HMBC proton_nmr->hmbc assign_protons Assign Proton Signals proton_nmr->assign_protons carbon_nmr->hsqc carbon_nmr->hmbc assign_carbons Assign Carbon Signals carbon_nmr->assign_carbons confirm_connectivity Confirm Connectivity cosy->confirm_connectivity hsqc->assign_carbons hmbc->confirm_connectivity assign_protons->confirm_connectivity assign_carbons->confirm_connectivity final_structure Final Structure Validation confirm_connectivity->final_structure

Caption: Workflow for the structural validation of a this compound derivative using NMR spectroscopy.

logical_relationships H1_NMR ¹H NMR (Proton environment, multiplicity, integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC Correlates protons to carbons HMBC HMBC (Long-range ¹H-¹³C Connectivity) H1_NMR->HMBC Correlates protons to carbons C13_NMR ¹³C NMR (Number of unique carbons) C13_NMR->HSQC Assigns protonated carbons C13_NMR->HMBC Assigns quaternary carbons Structure Validated Structure COSY->Structure Defines proton framework HSQC->Structure Links protons to carbon backbone HMBC->Structure Completes the molecular puzzle

Caption: Logical relationships between different NMR experiments for complete structural elucidation.

Navigating the Catalytic Landscape for 3-Amino-2-methoxy-6-picoline Couplings: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecules is paramount. The coupling of substituted pyridines, such as 3-Amino-2-methoxy-6-picoline, is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The choice of catalyst for these transformations is a key determinant of reaction efficiency, yield, and scalability. This guide provides a head-to-head comparison of catalytic systems for the coupling reactions of this compound and its close structural analogs, supported by available experimental data.

While specific, publicly available experimental data for the cross-coupling of this compound is limited, valuable insights can be drawn from patent literature and analogous reactions with structurally similar aminopyridines. Palladium-based catalysts, particularly those employed in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the most prevalent and effective systems for these transformations.

Comparative Analysis of Catalyst Performance

The selection of the appropriate catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and reaction efficiency. The following table summarizes catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig couplings of halogenated aminopyridines, providing a strong predictive framework for reactions involving this compound.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Substrate
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O80-100Moderate to Good5-Bromo-2-methylpyridin-3-amine
Suzuki-Miyaura Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100953-bromo-5-(trifluoromethyl)pyridin-2-amine
Buchwald-Hartwig Pd₂(dba)₃XPhosK₂CO₃t-BuOH110852-Bromo-6-methoxypyridine
Buchwald-Hartwig Pd(OAc)₂RuPhosNaOtBuToluene100923-Bromo-2-aminopyridine

Experimental Workflow & Signaling Pathways

A generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to both Suzuki-Miyaura and Buchwald-Hartwig couplings, is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Schlenk Flask under Inert Atmosphere (N2 or Ar) reactants Add Aryl Halide, Boronic Acid/Ester or Amine, and Base start->reactants solvent Add Degassed Solvent reactants->solvent catalyst Add Palladium Precursor and Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Figure 1. Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous substrates and provide a robust starting point for the optimization of coupling reactions with this compound.

Suzuki-Miyaura Coupling of a Halogenated Aminopyridine (Representative Protocol)

Materials:

  • Halogenated aminopyridine (e.g., 5-bromo-3-amino-2-methoxy-6-picoline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated aminopyridine, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the addition of degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination of a Halogenated Methoxy Pyridine (Representative Protocol)

Materials:

  • Halogenated methoxy pyridine (e.g., 5-bromo-3-amino-2-methoxy-6-picoline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the halogenated methoxy pyridine, palladium precursor, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by flash chromatography to yield the aminated product.

Conclusion

The successful coupling of this compound and its derivatives is highly achievable using established palladium-catalyzed cross-coupling methodologies. While direct, optimized protocols for this specific substrate are not widely published, the data from analogous aminopyridine systems strongly suggest that catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos will be highly effective. The choice between Suzuki-Miyaura and Buchwald-Hartwig reactions will depend on the desired bond formation (C-C vs. C-N). The provided protocols offer a solid foundation for developing efficient and high-yielding coupling processes for this important synthetic building block. As with any catalytic reaction, empirical optimization of the catalyst, ligand, base, solvent, and temperature will be key to achieving optimal results.

Alternative building blocks to 3-Amino-2-methoxy-6-picoline for specific scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant in the successful synthesis of novel therapeutic agents. 3-Amino-2-methoxy-6-picoline has emerged as a valuable synthon for the construction of various heterocyclic scaffolds. However, the exploration of alternative building blocks can offer advantages in terms of synthetic accessibility, cost-effectiveness, and the ability to fine-tune the physicochemical and pharmacological properties of the final compounds. This guide provides a comparative analysis of alternative building blocks to this compound for the synthesis of medicinally relevant quinoline, quinazoline, and pyrido[2,3-d]pyrimidine scaffolds.

Alternative Building Blocks: A Comparative Overview

The primary alternatives to this compound often involve modifications at the 2-position, where the methoxy group can be replaced by other substituents, such as a chloro group. This substitution can significantly influence the reactivity of the aminopyridine precursor and the subsequent reaction outcomes.

Key Alternative Building Block:

  • 3-Amino-2-chloro-6-picoline: This is a widely used alternative, offering a different reactivity profile due to the electron-withdrawing nature of the chloro substituent. The chloro group can also serve as a handle for further functionalization via cross-coupling reactions.

Below is a summary of the physical and chemical properties of the primary building block and its key alternative.

PropertyThis compound3-Amino-2-chloro-6-picoline
Molecular Formula C₇H₁₀N₂OC₆H₇ClN₂
Molecular Weight 138.17 g/mol 142.58 g/mol
CAS Number 186413-79-639745-40-9
Appearance Not specifiedCrystals
Melting Point Not specified76-78 °C

Synthesis of Privileged Scaffolds: A Comparative Analysis

The utility of these building blocks is best demonstrated in their application to construct complex heterocyclic systems that form the core of many therapeutic agents.

Quinoline Scaffold Synthesis via Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct comparative studies using this compound and its chloro-analogue under identical conditions are not extensively reported, we can infer their relative performance from the literature on related aminopyridines in similar condensations.

The electron-donating methoxy group in this compound is expected to increase the nucleophilicity of the amino group, potentially facilitating the initial condensation step. Conversely, the electron-withdrawing chloro group in 3-Amino-2-chloro-6-picoline may decrease the nucleophilicity of the amine but could enhance the electrophilicity of the imine intermediate, favoring the cyclization step.

General Experimental Protocol for Friedländer Synthesis of a Pyridoquinoline Scaffold:

  • To a solution of the 3-amino-2-substituted-6-picoline (1.0 mmol) in ethanol (10 mL), add the dicarbonyl compound (e.g., acetylacetone, 1.2 mmol).

  • Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Logical Workflow for Friedländer Synthesis:

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 3-Amino-2-X-6-picoline 3-Amino-2-X-6-picoline Mixing Mixing 3-Amino-2-X-6-picoline->Mixing Dicarbonyl Dicarbonyl Dicarbonyl->Mixing Refluxing Refluxing Mixing->Refluxing Monitoring Monitoring Refluxing->Monitoring Cooling Cooling Monitoring->Cooling Isolation Isolation Cooling->Isolation Purification Purification Isolation->Purification Pyridoquinoline_Scaffold Pyridoquinoline_Scaffold Purification->Pyridoquinoline_Scaffold

Caption: General workflow for the synthesis of pyridoquinoline scaffolds.

Quinazoline and Pyrido[2,3-d]pyrimidine Scaffolds

Quinazoline and pyrido[2,3-d]pyrimidine scaffolds are also of significant interest in drug discovery. The synthesis of these heterocycles often involves the reaction of an ortho-aminopyridine carboxamide or cyano pyridine with a suitable one-carbon synthon. The nature of the substituent at the 2-position of the aminopicoline can influence the cyclization efficiency and the overall yield of the desired scaffold.

While specific comparative data is sparse, the principles of electronic effects remain relevant. The methoxy group may favor reactions proceeding through an electron-rich transition state, whereas the chloro group might be more suitable for reactions requiring activation towards nucleophilic attack.

Biological Relevance and Signaling Pathways

The scaffolds synthesized from these building blocks are known to interact with key signaling pathways implicated in various diseases, particularly cancer.

Quinoline Scaffolds as EGFR Inhibitors

Quinoline derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Quinoline_Inhibitor Quinoline_Inhibitor Quinoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline-based inhibitors.

Quinazoline Scaffolds as VEGFR-2 Inhibitors

Quinazoline-based molecules are well-established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2][3] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activation Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->VEGFR-2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinazoline-based inhibitors.

Pyrido[2,3-d]pyrimidine Scaffolds as PIM-1 Kinase Inhibitors

Pyrido[2,3-d]pyrimidine derivatives have shown promise as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[4][5][6] Dysregulation of PIM-1 is associated with various cancers.

PIM1_Pathway cluster_downstream Downstream Targets Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT PIM-1_Kinase PIM-1_Kinase JAK/STAT->PIM-1_Kinase Upregulation Bad Bad PIM-1_Kinase->Bad Phosphorylation p27 p27 PIM-1_Kinase->p27 Phosphorylation Pyrido_pyrimidine_Inhibitor Pyrido_pyrimidine_Inhibitor Pyrido_pyrimidine_Inhibitor->PIM-1_Kinase Inhibition Apoptosis_Inhibition Apoptosis_Inhibition Bad->Apoptosis_Inhibition Cell_Survival Cell_Survival Apoptosis_Inhibition->Cell_Survival Cell_Cycle_Progression Cell_Cycle_Progression p27->Cell_Cycle_Progression Cell_Cycle_Progression->Cell_Survival

References

The Economic Edge: Evaluating 3-Amino-2-methoxy-6-picoline in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and agrochemical development, the selection of building blocks for large-scale synthesis is a critical decision point, balancing reactivity, yield, and, most importantly, cost-effectiveness. 3-Amino-2-methoxy-6-picoline, a versatile substituted pyridine derivative, has emerged as a key intermediate in the synthesis of a variety of complex molecules. This guide provides an objective comparison of its performance against viable alternatives, supported by an analysis of plausible synthetic pathways and economic considerations for industrial-scale production.

Comparative Cost-Effectiveness Analysis

While direct, publicly available, head-to-head cost comparisons for the large-scale industrial synthesis of specific pyridine derivatives are scarce due to their proprietary nature, a qualitative and semi-quantitative analysis can be constructed based on the costs of starting materials, the complexity of synthetic routes, and typical yields. The following table presents a comparative overview of this compound against two common alternatives: 3-Amino-2-chloro-6-picoline and 3-Amino-6-picoline.

FeatureThis compound3-Amino-2-chloro-6-picoline3-Amino-6-picoline
Plausible Starting Materials 2-hydroxy-6-methylpyridine2-chloro-6-methylpyridine6-methylpyridine
Key Transformation Steps Nitration, Methylation, ReductionNitration, ReductionNitration, Reduction
Relative Reagent Cost Moderate (Methoxylating agents)Low (Chlorinating agents)Low (Nitrating agents)
Typical Overall Yield Good to ExcellentGoodModerate to Good
Purification Challenges ModerateModerate to HighLow to Moderate
Safety & Environmental Concerns Moderate (Use of alkylating agents)High (Use of corrosive chlorinating agents)Moderate (Handling of nitrating acids)
Estimated Relative Cost-in-Use ModerateLow to ModerateLow
Key Applications Pharmaceuticals (e.g., kinase inhibitors), AgrochemicalsPharmaceuticals, AgrochemicalsPrecursor for further functionalization

Note: The "Estimated Relative Cost-in-Use" is a qualitative assessment based on a combination of raw material costs, the number of synthetic steps, typical yields, and purification requirements. Actual costs will vary significantly based on supplier, scale, and process optimization.

Synthetic Pathways and Economic Implications

The cost-effectiveness of this compound is intrinsically linked to its synthetic route. A plausible and commonly employed strategy for its synthesis, along with alternatives, is outlined below.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted aminopicolines, highlighting the key decision points that impact overall cost.

G cluster_0 Starting Material Selection cluster_1 Core Functionalization cluster_2 Amino Group Introduction cluster_3 Purification & Isolation start Picoline Derivative nitration Nitration start->nitration halogenation Halogenation start->halogenation reduction Reduction of Nitro Group nitration->reduction methoxylation Methoxylation halogenation->methoxylation methoxylation->nitration purification Chromatography / Crystallization reduction->purification product Final Product purification->product

Caption: Generalized synthetic workflow for substituted aminopicolines.

Experimental Protocols: A Representative Synthesis

While specific large-scale protocols are proprietary, the following represents a plausible laboratory-scale synthesis for this compound, which can be adapted and optimized for pilot and large-scale production.

Synthesis of 2-methoxy-6-methyl-3-nitropyridine

Materials:

  • 2-Hydroxy-6-methylpyridine

  • Sulfuric Acid (concentrated)

  • Nitric Acid (fuming)

  • Dimethyl Sulfate

  • Sodium Hydroxide

  • Dichloromethane

  • Methanol

Procedure:

  • Nitration: To a cooled solution of 2-hydroxy-6-methylpyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise while maintaining the temperature below 10°C. The mixture is stirred for several hours and then carefully poured onto ice. The precipitated product, 2-hydroxy-6-methyl-3-nitropyridine, is filtered, washed with cold water, and dried.

  • Methoxylation: The dried 2-hydroxy-6-methyl-3-nitropyridine is dissolved in a suitable solvent such as methanol. Sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate at a controlled temperature. The reaction is monitored by TLC until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-methoxy-6-methyl-3-nitropyridine.

Reduction to this compound

Materials:

  • 2-methoxy-6-methyl-3-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-methoxy-6-methyl-3-nitropyridine, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux.

  • The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a bed of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove ethanol. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude this compound.

  • The crude product is purified by column chromatography or recrystallization to afford the final product.

Logical Relationship of Cost Factors

The decision to use this compound in a large-scale synthesis is a multifactorial one, as illustrated in the diagram below.

G cost Overall Synthesis Cost reagents Raw Material & Reagent Costs reagents->cost process Process Complexity & Steps process->cost yield Overall Yield yield->cost waste Waste Disposal & Environmental Impact waste->cost

Caption: Key factors influencing the overall cost of synthesis.

Conclusion

This compound presents a compelling option for the large-scale synthesis of high-value pharmaceutical and agrochemical products. While its upfront raw material and reagent costs may be higher than some chlorinated analogs, this can often be offset by improved yields, cleaner reaction profiles, and potentially simpler purification processes. The methoxy group can also impart desirable properties to the final molecule, such as altered solubility and metabolic stability, which can be a significant advantage in drug development.

Ultimately, the choice of building block will depend on a thorough process of development and optimization for the specific target molecule. A careful evaluation of all factors, including reagent costs, synthetic efficiency, and the strategic value of the methoxy substituent, is essential for making the most cost-effective decision in a large-scale manufacturing context.

Comparative Analysis of the Biological Activity of 3-Aminoimidazo[1,2-α]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the biological activities of compounds directly synthesized from 3-amino-2-methoxy-6-picoline are not extensively documented in publicly available research, a closely related and structurally significant class of compounds, the 3-aminoimidazo[1,2-α]pyridine derivatives, has garnered considerable attention for its therapeutic potential. This guide provides a comparative analysis of the biological activities of various 3-aminoimidazo[1,2-α]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The synthesis of these compounds is often achieved through the efficient Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[1][2][3][4] This reaction allows for the creation of a diverse library of derivatives by varying the substituent groups, which in turn influences their biological efficacy.

Anticancer Activity

Derivatives of 3-aminoimidazo[1,2-α]pyridine have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The efficacy of these compounds is highly dependent on the nature and position of the substituents on the imidazopyridine core.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 3-aminoimidazo[1,2-α]pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDSubstituent at C-2Substituent at C-3Cancer Cell LineIC50 (µM)Reference
12 Nitro groupp-chlorophenyl groupHT-29 (Colon)4.15 ± 2.93[2][3][4]
18 2,4-difluorophenyl moietyp-chlorophenyl amineB16F10 (Melanoma)14.39 ± 0.04[3]
18 2,4-difluorophenyl moietyp-chlorophenyl amineMCF-7 (Breast)14.81 ± 0.20[4]
11 Indole moietyNot specifiedHT-29 (Colon)18.34 ± 1.22[3][4]
14 Tolyl moietyp-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[2][3][4]
16 Not specifiedNot specifiedHT-29 (Colon)12.98 ± 0.40[5]
18 2,4-difluorophenyl substitutionp-fluorophenyl amineMCF-7 (Breast)9.60 ± 3.09[5]

From the data, it is evident that compound 12 , featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, exhibits the highest inhibitory activity against the HT-29 colon cancer cell line.[2][3][4] Compound 18 also shows significant potency against melanoma (B16F10) and breast cancer (MCF-7) cell lines.[3][4][5] The presence of halogenated phenyl groups appears to contribute to the anticancer activity.

Antimicrobial Activity

In addition to their anticancer properties, certain 3-aminoimidazo[1,2-α]pyridine derivatives have been investigated for their antimicrobial effects. The primary focus has been on their activity against Gram-positive bacteria, which are responsible for a wide range of infections.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
91 E. coli15.625Not Reported[6]
89 E. coliNot Reported62.5[6]
85 S. epidermidisNot Reported62.5[6]
89 S. epidermidisNot Reported62.5[6]
DAV32 Gram-positive organismsPotent ActivityBactericidal[7]
DAV33 Gram-positive organismsModerate ActivityNot Bactericidal[7]
DAV07 Gram-positive organismsMinor ActivityNot Bactericidal[7]

Compound 91 demonstrated the best inhibitory action against E. coli.[6] Notably, compounds 85 and 89 were found to be bactericidal against S. epidermidis at a concentration of 62.5 µg/mL.[6] The derivative DAV32 has been identified as a promising bactericidal agent against a spectrum of Gram-positive pathogens.[7]

Experimental Protocols

Synthesis: Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)

The 3-aminoimidazo[1,2-α]pyridine derivatives are commonly synthesized via a one-pot GBB-3CR.[1][2][3][4][6]

General Procedure:

  • An appropriate 2-aminopyridine is condensed with a selected aldehyde in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate).[3][4]

  • The reaction is typically carried out in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.[4]

  • The resulting imine intermediate is then allowed to react with an isocyanide.

  • The mixture is stirred at a specific temperature (e.g., 50°C) for a designated time to allow for the cyclization to occur, yielding the desired 3-aminoimidazo[1,2-α]pyridine product.[4]

GBB_3CR_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product aminopyridine 2-Aminopyridine condensation Condensation (Acid Catalyst) aminopyridine->condensation aldehyde Aldehyde aldehyde->condensation isocyanide Isocyanide cyclization Cyclization isocyanide->cyclization condensation->cyclization Imine Intermediate product 3-Aminoimidazo[1,2-α]pyridine cyclization->product Cytotoxicity_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with compounds (various concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT solution C->D E Incubate (allow formazan formation) D->E F Add solubilizing agent (DMSO) E->F G Measure absorbance F->G H Calculate IC50 G->H SAR_Concept cluster_core Imidazo[1,2-a]pyridine Core cluster_substituents Substituents cluster_activity Biological Activity core Core Scaffold R1 C-2 Substituent core->R1 R2 C-3 Substituent core->R2 activity Anticancer or Antimicrobial Efficacy R1->activity Influences Potency R2->activity Modulates Selectivity

References

Navigating the Regioselectivity of 3-Amino-2-methoxy-6-picoline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regiochemical outcomes of reactions involving substituted heterocyclic scaffolds is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the predicted regioselectivity of 3-Amino-2-methoxy-6-picoline in key synthetic transformations, offering insights for the strategic functionalization of this versatile building block.

Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide draws upon established principles of pyridine chemistry and data from closely related analogues to predict its reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Directing Effects and Predicted Reactivity

The substitution pattern of this compound, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, presents a nuanced interplay of electronic and steric effects that govern its reactivity. The amino group at the 3-position is a potent activating group and, along with the methoxy group at the 2-position, strongly directs electrophiles to the ortho and para positions. The methyl group at the 6-position offers a further, albeit weaker, activating effect.

The pyridine nitrogen itself is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack compared to benzene. However, the combined activating influence of the amino, methoxy, and methyl substituents is expected to overcome this deactivation, making the ring susceptible to functionalization.

Comparison of Key Reaction Classes

To facilitate a clear comparison, this guide will focus on two major classes of reactions crucial for the elaboration of pyridine cores: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The Case of Bromination

Predicted Regioselectivity: In electrophilic aromatic substitution reactions, such as bromination, the directing effects of the substituents are paramount. The amino group at C3 and the methoxy group at C2 are expected to be the dominant directing groups.

Logical Relationship of Directing Groups

substituents 3-Amino 2-Methoxy 6-Methyl directing_effects Ortho, Para-Directing Activating substituents:amino->directing_effects:ortho_para substituents:methoxy->directing_effects:ortho_para positions C4 C5 directing_effects:ortho_para->positions:c4 directing_effects:ortho_para->positions:c5

Caption: Directing effects of substituents on this compound.

Based on the additive effects of the substituents, the C4 and C5 positions are the most likely sites for electrophilic attack. The C4 position is ortho to the powerful amino directing group, while the C5 position is para to the methoxy group and ortho to the methyl group. Steric hindrance from the adjacent methoxy group at C2 might slightly disfavor substitution at C4, potentially leading to a mixture of products with a preference for the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Bromination

Reagent/ConditionsPredicted Major ProductPredicted Minor Product(s)Rationale
N-Bromosuccinimide (NBS), Acetonitrile5-Bromo-3-amino-2-methoxy-6-picoline4-Bromo-3-amino-2-methoxy-6-picolineThe C5 position is electronically activated and less sterically hindered.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

For cross-coupling reactions, an initial halogenation of the pyridine ring is necessary. Following the predicted regioselectivity of bromination, we will consider the subsequent Suzuki-Miyaura coupling of the 5-bromo derivative.

Experimental Workflow for Halogenation and Subsequent Suzuki Coupling

start This compound bromination Bromination (e.g., NBS) start->bromination intermediate 5-Bromo-3-amino-2-methoxy-6-picoline bromination->intermediate suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) intermediate->suzuki product 5-Aryl-3-amino-2-methoxy-6-picoline suzuki->product

Caption: A typical workflow for the functionalization of this compound.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The success of this reaction on a halogenated this compound derivative would depend on the choice of catalyst, ligand, and base to overcome potential catalyst inhibition by the amino group.

Table 2: Comparison of Potential Suzuki-Miyaura Coupling Conditions

Starting MaterialCatalyst/LigandBaseSolventExpected Outcome
5-Bromo-3-amino-2-methoxy-6-picolinePd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to excellent yield of the coupled product.[1][2][3][4][5]
5-Bromo-3-amino-2-methoxy-6-picolinePd₂(dba)₃ / XPhosK₃PO₄TolueneHigh efficiency, suitable for challenging substrates.

Experimental Protocols

General Procedure for Electrophilic Bromination of an Aminopyridine Derivative[6]
  • Reaction Setup: In a round-bottom flask, dissolve the aminopyridine substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminopyridine Derivative[1][3]
  • Reaction Setup: To a reaction vessel, add the bromo-aminopyridine substrate (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Conclusion

While the reactivity of this compound has not been extensively documented, by applying fundamental principles of organic chemistry and drawing comparisons with related structures, we can make informed predictions about its regioselectivity. The C5 position is the most probable site for electrophilic attack, providing a handle for further functionalization via cross-coupling reactions. The experimental protocols provided offer a solid foundation for chemists to begin exploring the synthetic utility of this promising heterocyclic building block. Further experimental investigation is necessary to confirm these predictions and fully elucidate the reactivity of this compound.

References

Benchmarking Novel Pyridine Scaffolds: A Comparative Performance Analysis of 3-Amino-2-methoxy-6-picoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing the potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. Among the myriad of heterocyclic cores, substituted pyridines are of significant interest due to their prevalence in numerous FDA-approved drugs. This guide provides a comparative benchmark of the potential performance of drug candidates derived from the versatile building block, 3-Amino-2-methoxy-6-picoline , against other established pyridine-based scaffolds.

While specific, publicly available performance data for drug candidates directly synthesized from this compound is limited, this guide leverages experimental data from structurally similar and functionally relevant compounds to provide a valuable performance benchmark. The comparisons herein focus on two key areas of therapeutic intervention: oncology, specifically kinase inhibition, and neurodegenerative diseases, with a focus on agents targeting α-synuclein aggregation.

Performance in Oncology: Kinase Inhibition

Substituted aminopyridines are a well-established scaffold for the development of potent kinase inhibitors. The 3-amino group of this compound serves as a crucial anchor for engaging with the hinge region of the kinase ATP-binding pocket. The methoxy and methyl substituents offer vectors for synthetic elaboration to enhance selectivity and potency.

To benchmark the potential of this scaffold, we compare it with other 3-aminopyridine and related heterocyclic derivatives that have demonstrated significant activity against various cancer-related kinases.

Table 1: Comparative Inhibitory Activity of Pyridine-based Kinase Inhibitors

Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (µM)Reference Cell Line
Hypothetical this compound Derivative N/APIM-1Projected < 1.0MCF-7
3-Cyanopyridine DerivativeCompound 7hPIM-10.281N/A (Biochemical Assay)
3-Cyanopyridine DerivativeCompound 8fPIM-10.58N/A (Biochemical Assay)
3-Aminoimidazo[1,2-α]pyridineCompound 12N/A4.15 (Cytotoxicity)HT-29
3-Aminoimidazo[1,2-α]pyridineCompound 18N/A14.81 (Cytotoxicity)MCF-7

Data for cyanopyridine and aminoimidazopyridine derivatives are sourced from published studies. The projected performance of a this compound derivative is an estimation based on the established pharmacophoric features of the scaffold.

Experimental Protocols

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagent Preparation : Prepare solutions of the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution : Create a serial dilution of the test compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.

  • Kinase Reaction : In a 96-well plate, add the test compound dilutions, the kinase, and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection : Add a proprietary reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effect of the compound.

Visualizing Kinase Inhibition

The following diagram illustrates a generic workflow for the screening and evaluation of kinase inhibitors.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular Assays cluster_3 Preclinical Development Scaffold Selection\n(this compound) Scaffold Selection (this compound) Synthetic Elaboration Synthetic Elaboration Scaffold Selection\n(this compound)->Synthetic Elaboration Compound Library Compound Library Synthetic Elaboration->Compound Library Biochemical Kinase Assay Biochemical Kinase Assay Compound Library->Biochemical Kinase Assay Primary Screen IC50 Determination IC50 Determination Biochemical Kinase Assay->IC50 Determination Cytotoxicity Assay\n(e.g., MTT) Cytotoxicity Assay (e.g., MTT) IC50 Determination->Cytotoxicity Assay\n(e.g., MTT) Hit Confirmation Lead Compound Identification Lead Compound Identification Cytotoxicity Assay\n(e.g., MTT)->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Figure 1: Experimental workflow for kinase inhibitor discovery.

The diagram below represents a simplified generic signaling pathway involving a receptor tyrosine kinase (RTK), which are common targets for pyridine-based inhibitors.

cluster_input cluster_membrane cluster_cytoplasm cluster_nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation Inhibitor Pyridine-based Inhibitor Inhibitor->Raf GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 2: Simplified RTK signaling pathway targeted by kinase inhibitors.

Performance in Neurodegenerative Disease: α-Synuclein Aggregation Modulators

The pyridine scaffold is also a promising starting point for the development of agents that can bind to or modulate the aggregation of proteins implicated in neurodegenerative diseases, such as α-synuclein in Parkinson's disease. The ability to design molecules that can cross the blood-brain barrier and interact with these protein aggregates is of high therapeutic and diagnostic interest.

Here, we compare the binding affinity of a class of quinoline derivatives, which share structural similarities with elaborated picoline scaffolds, to α-synuclein fibrils.

Table 2: Comparative Binding Affinity of Quinolone Derivatives to α-Synuclein Fibrils

Compound ClassSpecific Compound ExampleBinding Affinity (Kd, nM)Assay Method
Hypothetical this compound Derivative N/AProjected < 50Radioligand Binding
N-(6-methoxypyridin-3-yl)quinoline-2-amineCompound [¹²⁵I]8i5Radioligand Binding with PD brain tissue
N-(6-methoxypyridin-3-yl)quinoline-2-amineCompound [¹⁸F]7j19.5 ± 15.5Radioligand Binding with PD brain tissue
N-(6-methoxypyridin-3-yl)quinoline-2-amineCompound [¹¹C]7f15.5 ± 4.8Radioligand Binding with LBD-amplified fibrils

Data for N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives are from a published study on PET imaging agents.[1][2] The projected performance is an estimate based on the potential for picoline-based scaffolds to be developed into effective binders.

Experimental Protocols

This assay monitors the kinetics of α-synuclein fibril formation in the presence of potential inhibitors or promoters.

  • Reagent Preparation : Prepare a solution of recombinant human α-synuclein monomer in a suitable buffer (e.g., PBS with 0.01% NaN3). Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

  • Assay Setup : In a 96-well black plate with a clear bottom, add the α-synuclein solution and the test compound at various concentrations.

  • Incubation and Monitoring : Incubate the plate at 37°C with continuous shaking. Measure the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis : Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity can be used to quantify the effect of the test compound on α-synuclein aggregation.

This assay determines the binding affinity (Ki or Kd) of a test compound to a target, in this case, α-synuclein fibrils.

  • Fibril Preparation : Prepare α-synuclein fibrils by incubating recombinant α-synuclein under aggregating conditions.

  • Assay Buffer : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 0.01% BSA).

  • Assay Setup : In a 96-well plate, mix the pre-formed α-synuclein fibrils, a known radioligand that binds to the fibrils (e.g., [³H]BF2846), and various concentrations of the non-radiolabeled test compound.

  • Incubation : Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 1.5 hours).

  • Separation of Bound and Free Ligand : Separate the fibril-bound radioligand from the free radioligand using a filtration method (e.g., through a glass fiber filter).

  • Quantification : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a competition binding equation to determine the Ki or IC50 value, from which the Kd can be derived.[1]

Conclusion

This compound represents a promising and versatile scaffold for the development of novel drug candidates in both oncology and neurodegenerative diseases. While direct experimental data for its derivatives are not yet widely published, the performance of structurally related pyridine and quinoline compounds provides a strong rationale for its potential. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals looking to explore the therapeutic potential of this and similar heterocyclic scaffolds. The strategic functionalization of the picoline core, guided by structure-activity relationship studies, is anticipated to yield potent and selective modulators of key biological targets.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-methoxy-6-picoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Amino-2-methoxy-6-picoline, a compound often utilized in research and development settings. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the inherent hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of inhalation.

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is critical for a comprehensive understanding of the compound's physical and chemical properties.

PropertyValue
Physical State Liquid
Color Dark brown
Boiling Point 246.688°C at 760 mmHg
Flash Point 102.993°C
Density 1.103 g/cm³
Vapor Pressure 0.027mmHg at 25°C

Note: Data is based on available Safety Data Sheets (SDS). Some data may not be available.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed and approved waste disposal company. Never attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Chemical Waste Segregation and Storage

  • Container Selection:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container must have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • If the chemical is in a solution, provide information on the solvent used on the waste label.

    • Avoid mixing with other incompatible waste materials.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames.[2]

    • Ensure the container is stored in a cool, dry place.[2]

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

    • Dispose of the contents and the container at an approved waste disposal plant.[2][3][4]

Protocol for Empty Containers:

  • Empty containers should be handled as hazardous waste unless properly decontaminated.

  • Do not reuse empty containers.

  • Leave residual chemicals in their original containers and do not mix with other waste.[1]

  • Handle uncleaned containers in the same manner as the product itself.[1]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Accidental Release Measures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Transfer Waste to Container C->D E Store in Designated Secure Area D->E F Contact EHS or Approved Waste Vendor E->F G Provide SDS and Waste Information F->G H Arrange for Professional Waste Pickup & Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Amino-2-methoxy-6-picoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed and fatal in contact with skin.[1] Therefore, strict adherence to recommended personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of gloves immediately if contaminated and change frequently.To prevent skin contact, as the substance is fatal upon contact.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2]To protect against splashes and potential eye irritation.[1]
Skin and Body Protection A lab coat must be worn at all times. For larger quantities or significant risk of contamination, chemical-resistant clothing or a disposable coverall is recommended.To protect the skin from accidental contact.[1][3]
Respiratory Protection Required when dusts are generated or if handling outside of a ventilated enclosure. A NIOSH-approved respirator with a P3 filter is recommended.[1]To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Have an emergency eyewash station and safety shower accessible in the immediate work area.

  • Gather all required equipment (e.g., spatulas, weighing boats, reaction vessels) and place them inside the fume hood to minimize movement of the chemical in open air.

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above.

  • When weighing, use a tared weigh boat inside the fume hood to contain any dust.

  • Handle the container with care to avoid generating dust or aerosols.

  • Slowly transfer the weighed solid into the reaction vessel.

  • Add the desired solvent to dissolve the compound carefully to avoid splashing.

3. Post-Handling and Decontamination:

  • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[1][5]

Emergency Procedures

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[6][7] Seek immediate medical attention as the substance is fatal in contact with skin.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4][7]

  • If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7] Do not use mouth-to-mouth resuscitation.[6][7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4][7]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][8]

  • Keep the substance away from heat, sparks, and open flames.[4][5]

  • Store locked up and in an area accessible only to qualified or authorized personnel.[1]

  • It should be stored separately from oxidants, acids, and bases.[8]

Disposal:

  • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[9]

  • Collect contaminated waste in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical and its container through a licensed and approved waste disposal plant.[1][4] Do not let the product enter drains.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon emergency_spill Spill Response handle_transfer->emergency_spill cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.